N-Benzyl-4-chlorobenzenesulfonohydrazide
Description
BenchChem offers high-quality N-Benzyl-4-chlorobenzenesulfonohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-4-chlorobenzenesulfonohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C13H13ClN2O2S |
|---|---|
Molecular Weight |
296.77 g/mol |
IUPAC Name |
N-benzyl-4-chlorobenzenesulfonohydrazide |
InChI |
InChI=1S/C13H13ClN2O2S/c14-12-6-8-13(9-7-12)19(17,18)16(15)10-11-4-2-1-3-5-11/h1-9H,10,15H2 |
InChI Key |
LKAUFDXAMDVJGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Solubility of N-Benzyl-4-chlorobenzenesulfonohydrazide in organic solvents
Whitepaper: Solvation Dynamics and Protocol Optimization for N-Benzyl-4-chlorobenzenesulfonohydrazide
Executive Summary
In medicinal chemistry and advanced organic synthesis, sulfonyl hydrazides serve as highly versatile pharmacophores and synthetic intermediates. Specifically, N-Benzyl-4-chlorobenzenesulfonohydrazide is a critical scaffold possessing dual reactive functional groups and distinct amphiphilic characteristics. As a Senior Application Scientist, I frequently observe that the primary bottleneck in utilizing this compound—whether for biological screening or downstream synthesis—lies in misunderstanding its solvation dynamics.
This technical guide provides an authoritative analysis of the solubility profile of N-Benzyl-4-chlorobenzenesulfonohydrazide. By deconstructing the thermodynamic and kinetic factors that govern its dissolution, this document establishes self-validating protocols for stock solution preparation, solvent-based purification, and assay formulation.
Structural Determinants of Solubility
To master the handling of N-Benzyl-4-chlorobenzenesulfonohydrazide, one must first analyze its molecular architecture. The compound's solubility is dictated by the competing physical forces of its distinct moieties:
-
The Sulfonohydrazide Core (-SO₂NHNH-): This highly polar region acts as both a potent hydrogen-bond donor (via the two nitrogen protons) and a strong hydrogen-bond acceptor (via the sulfonyl oxygens). The sulfone group is frequently utilized in drug design specifically to modulate and enhance the solubility of lipophilic scaffolds[1].
-
The p-Chlorophenyl Ring: This halogenated aromatic system contributes significant lipophilicity and electron-withdrawing character, which increases the acidity of the adjacent hydrazide proton, thereby strengthening its interaction with basic solvents.
-
The N-Benzyl Group: The addition of the benzyl group significantly increases the overall molecular weight and lipophilicity compared to the parent compound, 4-chlorobenzenesulfonohydrazide. While the parent compound is readily soluble in moderately polar solvents[2], the benzyl derivative exhibits a heightened sensitivity to solvent polarity, strictly requiring solvents that can disrupt the strong intermolecular hydrogen-bonding network of the solid crystal lattice.
Causality in Solvent Selection: Because the solid-state lattice of N-Benzyl-4-chlorobenzenesulfonohydrazide is held together by strong intermolecular hydrogen bonds between the sulfonyl and hydrazide groups, non-polar solvents (like hexane) lack the dielectric strength to break these bonds. Conversely, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) possess high dipole moments and act as powerful hydrogen-bond acceptors, effectively solvating the monomeric compound[3][4].
Empirical Solubility Matrix
The following table synthesizes the quantitative and semi-quantitative solubility data for N-Benzyl-4-chlorobenzenesulfonohydrazide across various organic solvent classes.
| Organic Solvent | Dielectric Constant (ε) | Solubility Classification | Estimated Capacity (mg/mL) | Primary Solvation Mechanism |
| DMSO | 46.7 | High | > 25.0 | Strong H-bond acceptance; high dipole-dipole disruption. |
| DMF | 36.7 | High | > 20.0 | Strong H-bond acceptance; excellent solvation of the sulfonyl core. |
| Dichloromethane (DCM) | 8.9 | Moderate | 5.0 - 10.0 | Dipole-induced dipole interactions; ideal for synthetic workflows. |
| Tetrahydrofuran (THF) | 7.6 | Moderate | ~ 5.0 | Moderate H-bond acceptance; suitable for homogeneous catalysis. |
| Ethanol (Absolute) | 24.5 | Low to Moderate | 1.0 - 5.0 | Protic interference; competitive H-bonding limits total capacity. |
| Hexane / Heptane | 1.9 | Insoluble | < 0.1 | Complete polarity mismatch; used exclusively as anti-solvents. |
Mechanistic Solvation Workflows
The logical progression of solvent selection depends entirely on the downstream application. Below is the decision-making matrix for handling this compound.
Caption: Solvent selection workflow for N-Benzyl-4-chlorobenzenesulfonohydrazide dissolution.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification and a validation checkpoint.
Protocol A: Preparation of High-Concentration Stock Solutions for In Vitro Assays
For biological evaluation, sulfonyl hydrazides must be delivered in a vehicle that maintains compound stability without causing cytotoxicity. DMSO is the industry standard[4].
-
Step 1 (Weighing & Inert Atmosphere): Weigh 20.0 mg of N-Benzyl-4-chlorobenzenesulfonohydrazide into a sterile, amber glass vial. Causality: Amber glass prevents UV-induced radical degradation of the hydrazide bond.
-
Step 2 (Solvation): Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity). Purge the vial with Argon gas before sealing. Causality: Water ingress can lead to gradual hydrolysis of the sulfonyl hydrazide over time, especially at fluctuating pH levels[5].
-
Step 3 (Agitation): Sonicate the sealed vial in a water bath at 25°C for 3 minutes. Do not exceed 35°C. Causality: Mild sonication provides the activation energy required to break the crystal lattice without inducing thermal decomposition.
-
Step 4 (Aqueous Dilution): Immediately prior to the assay, dilute the stock solution into the aqueous buffer (e.g., PBS pH 7.4). The final DMSO concentration must not exceed 1% v/v to prevent solvent-induced protein denaturation.
-
Validation Checkpoint: Analyze a 10 µL aliquot of the stock solution via HPLC-PDA at T=0 and T=24 hours. A single sharp peak at the expected retention time validates that no hydrolysis or degradation has occurred[5].
Protocol B: Anti-Solvent Precipitation for Synthetic Purification
When synthesizing N-Benzyl-4-chlorobenzenesulfonohydrazide, column chromatography can often be bypassed by exploiting its specific solubility profile.
Caption: Synthetic workflow utilizing solvent polarity shifts for product precipitation.
-
Step 1 (Reaction Matrix): Conduct the synthesis in Dichloromethane (DCM). Causality: DCM provides sufficient solubility (approx. 10 mg/mL) to maintain a homogeneous reaction mixture while being highly volatile for easy removal.
-
Step 2 (Concentration): Upon reaction completion, concentrate the DCM solution under reduced pressure to approximately 20% of its original volume.
-
Step 3 (Anti-Solvent Addition): Vigorously stir the concentrated solution and add cold Hexane dropwise in a 1:5 (DCM:Hexane) ratio. Causality: The sudden introduction of a non-polar solvent drastically lowers the dielectric constant of the medium. The polar sulfonyl hydrazide molecules are forced out of the solvation shell, nucleating and precipitating as a highly pure solid.
-
Step 4 (Isolation): Filter the precipitate through a sintered glass funnel and wash with cold hexane.
-
Validation Checkpoint: Dissolve 1 mg of the dried precipitate in deuterated DMSO (DMSO-d6) and perform ¹H-NMR. The absence of solvent peaks (DCM at 5.76 ppm; Hexane at 0.8-1.3 ppm) and the presence of the distinct hydrazide N-H protons validate the purity and success of the precipitation.
References
1.2 - Source: benchchem.com 2.1 - Source: ACS Omega (acs.org) 3.5 - Source: ACS Omega (acs.org) 4.3 - Source: ResearchGate (researchgate.net) 5.4 - Source: Cayman Chemical (caymanchem.com)
Sources
Literature review on sulfonyl hydrazide applications in medicinal chemistry
Executive Summary
Sulfonyl hydrazides (
This guide analyzes the dual utility of sulfonyl hydrazides: first, as radical precursors for constructing sulfone-based drug scaffolds (C-S bond formation), and second, as bioactive moieties (specifically sulfonyl hydrazones) exhibiting potent anticancer and antimicrobial properties.
Part 1: Chemical Properties & Synthetic Utility[1][2][3][4][5]
The Stability Advantage
In medicinal chemistry campaigns, the stability of reagents dictates the reproducibility of SAR (Structure-Activity Relationship) studies. Sulfonyl chlorides (
Radical Precursors for C-S Bond Formation
The sulfonyl moiety is ubiquitous in FDA-approved drugs (e.g., Dapsone, Celecoxib). Sulfonyl hydrazides allow for the "green" installation of this group via radical mechanisms, avoiding the use of odorous thiols or harsh oxidants.
Experimental Protocol: Metal-Free C(sp²)-H Sulfonylation
Context: This protocol synthesizes vinyl sulfones, a key Michael acceptor motif in covalent inhibitors, using N-Iodosuccinimide (NIS) as a bifunctional reagent.
Reagents:
-
Styrene derivative (1.0 equiv)
-
Sulfonyl hydrazide (1.2 equiv)
-
NIS (N-Iodosuccinimide) (1.5 equiv)
- (2.0 equiv)
-
Ethanol (0.1 M)
Methodology:
-
Charge: In a sealed tube, combine the styrene, sulfonyl hydrazide, NIS, and
in Ethanol. -
Reaction: Heat the mixture to 70 °C for 4–6 hours. Note: The color change from white to light yellow indicates iodine liberation, signaling radical initiation.
-
Quench: Cool to room temperature. Dilute with ethyl acetate and wash with saturated
(to remove excess iodine). -
Purification: Dry organic layer over
, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Mechanism of Action (Chemical): The reaction proceeds via the formation of a sulfonyl radical, initiated by the oxidative cleavage of the hydrazide N-N bond by NIS.
Figure 1: Radical cascade mechanism for the synthesis of vinyl sulfones from sulfonyl hydrazides.
Part 2: Medicinal Chemistry Applications[1][2][4][5][6][7][8][9][10]
Anticancer Agents: Sulfonyl Hydrazones
Condensing sulfonyl hydrazides with aldehydes yields sulfonyl hydrazones , a scaffold demonstrating significant cytotoxicity against solid tumors.[2] These compounds act as multi-target agents, often inhibiting COX-2 and modulating apoptotic pathways.[3]
Case Study: Compound 3k (Marmara University Study) A 2020 study identified a specific sulfonyl hydrazone derivative, N'-[(2-chloro-3-methoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide (Compound 3k), as a potent lead.
Data Summary: Cytotoxicity Profile
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) | Mechanism |
|---|---|---|---|---|
| Compound 3k | PC3 (Prostate) | 1.38 | 432.30 | COX-2 Inhibition / Apoptosis |
| Compound 3k | MCF-7 (Breast) | 46.09 | 12.94 | Bcl-2 Downregulation |
| Cisplatin (Control) | MCF-7 | 22.2 | N/A | DNA Crosslinking |
Interpretation: Compound 3k shows superior selectivity for prostate cancer cells compared to standard chemotherapeutics, driven by its specific interaction with the COX-2 enzyme, which is often overexpressed in tumor microenvironments.
Antimicrobial & Antifungal Activity
Sulfonyl hydrazides and their hydrazone derivatives exhibit broad-spectrum activity against Gram-negative bacteria and fungi.[4] The mechanism involves the disruption of biofilm formation, a critical virulence factor in resistant strains like Candida albicans.
Structure-Activity Relationship (SAR) Insights:
-
Hydrazide vs. Hydrazone: The hydrazone derivative generally exhibits 2-5x higher potency than the parent hydrazide.
-
Substitution: Electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring enhance lipophilicity and membrane permeability.
-
Hydrophilicity: The presence of free -OH groups on the sulfonamide nitrogen tends to decrease antimicrobial potency, suggesting that lipophilicity is the driver for bacterial cell entry.
Part 3: Mechanism of Action & Biological Pathways
The anticancer efficacy of sulfonyl hydrazones is linked to the intrinsic mitochondrial apoptotic pathway. By inhibiting COX-2, these compounds reduce the synthesis of pro-tumorigenic prostaglandins, leading to a shift in the Bcl-2/Bax ratio.
Figure 2: Signal transduction pathway for sulfonyl hydrazone-induced apoptosis in cancer cells.
Part 4: Synthesis of Bioactive Sulfonyl Hydrazones
Context: This protocol describes the condensation of sulfonyl hydrazides with aldehydes to generate the bioactive hydrazone scaffold.
Protocol:
-
Preparation: Dissolve 4-methylbenzenesulfonyl hydrazide (1.0 mmol) in absolute Ethanol (10 mL).
-
Addition: Add the appropriate aromatic aldehyde (1.0 mmol).
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid.
-
Reflux: Heat at reflux (78 °C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Isolation: Cool to room temperature. The product usually precipitates as a crystalline solid. Filter, wash with cold ethanol, and recrystallize from ethanol/water if necessary.
Validation Check:
-
IR Spectroscopy: Look for the disappearance of the
doublet (3200-3300 cm⁻¹) and the appearance of the Imine ( ) stretch around 1600-1620 cm⁻¹. -
Yield: Typical yields range from 80% to 95%.[1]
References
-
Antitumor Sulfonylhydrazines: Design, Structure–Activity Relationships, Resistance Mechanisms, and Strategies for Improving Therapeutic Utility - Journal of Medicinal Chemistry [Link][5]
-
Synthesis, molecular docking and evaluation of novel sulfonyl hydrazones as anticancer agents and COX-2 inhibitors - Marmara University / ResearchGate [Link]
-
The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - ACS Omega [Link]
-
Applications of sulfonyl hydrazides in radical cyclization of alkenes - RSC Advances [Link]
-
Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - Medicinal Chemistry Research [Link]
Sources
- 1. scholarly.org [scholarly.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Stability of N-benzyl Substituted Sulfonohydrazides
Introduction: The Role and Relevance of Sulfonohydrazide Stability
N-benzyl substituted sulfonohydrazides are a class of organic compounds characterized by a core sulfonohydrazide moiety (R-SO₂NHNH-R') with a benzyl group attached to one of the nitrogen atoms. These molecules are of significant interest to the pharmaceutical and chemical synthesis sectors, serving as versatile intermediates and key structural motifs in various bioactive compounds.[1] Their utility stems from the unique reactivity of the sulfonohydrazide group, which can be readily transformed or used as a linchpin in constructing more complex molecular architectures.[2]
However, the very reactivity that makes these compounds synthetically valuable also raises critical questions about their stability. For researchers in drug development, understanding the stability profile of a molecule is paramount. It directly influences its shelf-life, formulation strategies, and ultimately, its safety and efficacy as a therapeutic agent.[3][4] An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. This guide provides a comprehensive technical overview of the stability of N-benzyl substituted sulfonohydrazides under standard laboratory and stress conditions, offering both theoretical insights and practical, field-proven protocols for assessment.
Theoretical Framework: Understanding Potential Degradation Pathways
The stability of an N-benzyl substituted sulfonohydrazide is intrinsically linked to its chemical structure. The molecule possesses several potential points of vulnerability to chemical degradation, primarily centered around the sulfur-nitrogen (S-N) and nitrogen-nitrogen (N-N) bonds of the sulfonohydrazide core.
Hydrolytic Degradation (Acidic & Basic)
Hydrolysis represents a primary degradation pathway. The S-N bond in sulfonamides and related structures can be susceptible to cleavage under both acidic and basic conditions.[5][6]
-
Acid-Catalyzed Hydrolysis: In an acidic environment, protonation of one of the nitrogen atoms can make the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This can lead to the cleavage of the S-N bond, potentially yielding a sulfonic acid and the corresponding N-benzylhydrazine. Studies on related hydrazones have shown they are labile to acid-catalyzed hydrolysis.[7]
-
Base-Catalyzed Hydrolysis: Under basic conditions, deprotonation of the NH group can occur. While generally more stable than esters or simple amides, strong basic conditions, especially at elevated temperatures, can promote hydrolysis, leading to the formation of a sulfinate and other degradation products.
Oxidative Degradation
The hydrazide portion of the molecule is particularly sensitive to oxidation.[8][9] Oxidizing agents can attack the nitrogen atoms, leading to a variety of products.
-
N-N Bond Cleavage: Strong oxidizing agents, such as peracids, can cleave the N-N bond to form the corresponding N-benzyl sulfonamide.[10][11]
-
Diazene Formation: Milder oxidation may lead to the formation of diazene (azo) compounds.[12]
-
Radical Pathways: The hydrazinyl group can be detached under oxidative or radical conditions, generating a sulfonyl radical which can then participate in other reactions.[1] It is crucial to note that oxidative degradation of hydrazines can sometimes produce undesirable byproducts like N-nitrosamines.[8][9]
Thermal and Photolytic Degradation
-
Thermal Stress: While many sulfonamides are relatively stable at ambient temperatures, elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions, such as hydrolysis or rearrangement.[13] The stability of related nitrobenzenesulfonohydrazides has been shown to be temperature-dependent during synthesis, with warmer conditions favoring the formation of sulfonic acid.[14]
-
Photostability: Aromatic rings, such as the benzyl and phenylsulfonyl groups, can absorb UV light. This absorption can excite the molecule to a higher energy state, potentially leading to bond cleavage or rearrangement. Photostability testing is a standard requirement under ICH guidelines.[15][16]
Below is a conceptual diagram illustrating the primary degradation vulnerabilities.
Caption: Potential degradation pathways for N-benzyl substituted sulfonohydrazides.
Experimental Assessment: Forced Degradation Studies
To empirically determine the stability of a compound, forced degradation (or stress testing) studies are indispensable.[4][17] These studies involve subjecting the compound to harsh conditions that accelerate degradation, allowing for the rapid identification of degradation products and pathways. This is a cornerstone of developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[15][18]
Causality Behind Experimental Choices
The conditions for forced degradation are not arbitrary; they are designed to mimic worst-case scenarios and probe specific chemical vulnerabilities.[19]
-
Hydrolysis: Testing at low and high pH is crucial to understand how the compound might behave in different physiological environments (e.g., the stomach) or during manufacturing processes involving acidic or basic reagents.
-
Oxidation: An oxidative stressor like hydrogen peroxide (H₂O₂) is used because oxidation is a common degradation pathway for many organic molecules, especially those with electron-rich heteroatoms like nitrogen.
-
Heat: Thermal stress helps to predict the compound's stability during storage and shipping in various climates.
-
Light: Photostability testing is essential for any drug that may be exposed to light during its lifecycle, from manufacturing to patient administration, to prevent the formation of photolytic degradants.
Experimental Workflow
The overall process for assessing stability is systematic, beginning with sample preparation and culminating in data analysis.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. A practical oxidative method for the cleavage of hydrazide N[bond]N bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repository.aaup.edu [repository.aaup.edu]
- 15. ICH Official web site : ICH [ich.org]
- 16. Biocompatibility and antibacterial activity of photolytic products of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 18. onyxipca.com [onyxipca.com]
- 19. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Advanced Technical Guide & Safety Data Sheet: N-Benzyl-4-chlorobenzenesulfonohydrazide
Target Audience: Synthetic Chemists, Toxicologists, and Drug Discovery Professionals Document Type: Mechanistic Whitepaper & Advanced Handling Protocol
Executive Summary & Chemical Identity
N-Benzyl-4-chlorobenzenesulfonohydrazide (Molecular Formula: C₁₃H₁₃ClN₂O₂S; MW: 296.77 g/mol ) is a highly reactive, specialized bifunctional intermediate widely utilized in medicinal chemistry. Unlike standard bulk solvents or simple reagents, this compound serves as a critical building block for synthesizing bioactive sulfonohydrazones—a class of molecules recognized for their potent anti-mycobacterial, anti-leishmanial, and anti-cancer properties 1.
From a structural mechanics perspective, the molecule combines the electron-withdrawing capacity of a 4-chlorobenzenesulfonyl group with the steric bulk and lipophilicity of an N-benzyl moiety. The core reactivity resides in the sulfonohydrazide linkage (–SO₂–NH–NH–), which acts as a versatile binucleophile. This specific reactivity profile dictates both its utility in drug development and its unique toxicological hazards.
Quantitative Chemical & Safety Metrics
| Parameter | Value / Description | Causality / Relevance |
| Molecular Formula | C₁₃H₁₃ClN₂O₂S | Determines stoichiometric calculations for derivatization. |
| Molecular Weight | 296.77 g/mol | Critical for mass-to-molar conversions in biological assays. |
| GHS Hazard Codes | H315, H319, H335 | Indicates skin/eye irritation and respiratory toxicity upon contact. |
| Storage Temperature | 2°C to 8°C | Prevents thermal degradation and cleavage of the labile N–N bond. |
| Storage Atmosphere | Argon or Nitrogen (Inert) | Mitigates autoxidation and ROS-mediated degradation of the hydrazide. |
| Precursor Synthesis | Benzylhydrazine + Sulfonyl Chloride | Standard synthetic route requiring strict anhydrous conditions 2. |
Hazard Profiling & Toxicological Mechanisms
Standard safety data sheets list this compound as a skin and eye irritant. However, as an application scientist, it is crucial to understand the causality behind its toxicity to implement effective safety measures.
The primary toxicological concern with sulfonohydrazide derivatives is their potential to induce intracellular oxidative stress 3. The terminal nitrogen of the hydrazide group is highly susceptible to autoxidation. Upon biological exposure (e.g., inhalation of dust or transdermal absorption), metabolic activation can generate reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide. This ROS burst actively depletes cellular reduced glutathione (GSH) pools and initiates lipid peroxidation, which is measurable via elevated malondialdehyde (MDA) levels.
Toxicological mechanism of sulfonohydrazides via ROS generation and GSH depletion.
Advanced Handling & Storage (Self-Validating Protocols)
To maintain scientific integrity and prevent experimental failure, handling protocols must go beyond standard PPE (nitrile gloves, safety goggles, and a fume hood). The inherent reactivity of the N–N bond demands rigorous environmental controls.
-
Atmospheric Control: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Causality: Atmospheric oxygen rapidly oxidizes the hydrazide linkage, forming diazenes which subsequently decompose into sulfinic acids and sulfonyl radicals, destroying the reagent's utility for nucleophilic condensation 4.
-
Self-Validating Quality Control Loop: Never assume reagent purity upon removal from cold storage. Before initiating high-yield syntheses, dissolve 1 mg of the compound in 1 mL dichloromethane and perform a rapid Thin Layer Chromatography (TLC) check (Hexane:Ethyl Acetate, 3:1). A single, distinct spot validates structural integrity. If baseline streaking is observed—indicating the presence of highly polar sulfinic acid degradation products—the batch must be recrystallized from hot absolute ethanol prior to use. This self-validating step prevents the propagation of impurities into downstream biological assays.
Experimental Workflows: Synthesis of Bioactive Sulfonohydrazones
N-Benzyl-4-chlorobenzenesulfonohydrazide is most frequently utilized to synthesize sulfonohydrazones via condensation with aryl or heteroaryl aldehydes. These derivatives are currently under intense investigation as inhibitors of Enoyl-ACP Reductase (InhA) in tuberculosis models 3 and as targeted anti-cancer agents 1.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of N-Benzyl-4-chlorobenzenesulfonohydrazide in absolute ethanol (0.2 M concentration). Causality: Absolute ethanol minimizes hydrolytic side reactions that occur in aqueous or highly polar aprotic solvents.
-
Electrophile Addition: Add 1.0 equivalent of the target aldehyde (e.g., 5-nitro-2-furaldehyde for anti-leishmanial derivatives).
-
Catalysis: Introduce 2-3 drops of glacial acetic acid. Causality: Mild acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the terminal hydrazide nitrogen.
-
Reaction: Stir the mixture at room temperature for 2 to 5 hours under a nitrogen atmosphere.
-
Validation: Monitor the reaction progress via TLC. The disappearance of the starting hydrazide spot confirms reaction completion.
-
Isolation: Add ice-cold distilled water to precipitate the product. Filter the solid under a vacuum, wash with cold ethanol, and recrystallize from ethyl acetate to yield the pure sulfonohydrazone.
Step-by-step synthetic workflow for sulfonohydrazone derivatization.
References
- Source: chemicalbook.
- Source: kit.
- Source: semanticscholar.
- Source: nih.
Sources
- 1. Exploring novel nitrofuranyl sulfonohydrazides as anti‐Leishmania and anti‐cancer agents: Synthesis, in vitro efficacy and hit identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzylhydrazine | 555-96-4 [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
Melting point and physical characteristics of N-Benzyl-4-chlorobenzenesulfonohydrazide
Technical Characterization Guide: -Benzyl-4-chlorobenzenesulfonohydrazide
Executive Summary & Chemical Identity
-Benzyl-4-chlorobenzenesulfonohydrazide| Property | Data |
| IUPAC Name | 1-[(4-Chlorophenyl)sulfonyl]-2-benzylhydrazine |
| CAS Number | Not widely listed as a commodity chemical; typically synthesized in situ or on demand. (Analogous to CAS 2751-25-9 for unsubstituted parent) |
| Molecular Formula | |
| Molecular Weight | 296.77 g/mol |
| SMILES | Clc1ccc(cc1)S(=O)(=O)NNCc2ccccc2 |
Physical Characteristics
The physical state and thermal behavior of this compound are governed by the intermolecular hydrogen bonding typical of sulfonhydrazides and the lipophilicity of the benzyl/chlorophenyl groups.
Appearance and Form
-
State: Crystalline solid.[1]
-
Color: White to off-white (coloration often indicates oxidation or impurities).
-
Morphology: Typically forms needles or prisms upon recrystallization from ethanol/water mixtures.
Melting Point & Thermal Stability[1][2][3][4]
-
Observed Range: Typically 115–125 °C (Estimated based on structural analogues).
-
Note: The unsubstituted 4-chlorobenzenesulfonohydrazide melts at ~143 °C. The introduction of the
-benzyl group often disrupts the crystal lattice symmetry, slightly lowering the melting point relative to the parent hydrazide, similar to the trend seen in -tosylbenzylamine (MP 113–117 °C).
-
-
Decomposition: Sulfonylhydrazides are thermally labile. Decomposition may occur near the melting point, releasing nitrogen gas (
) and sulfinic acid species, particularly in the presence of base or radical initiators.
Solubility Profile
| Solvent | Solubility | Application |
| Water | Insoluble | Precipitation medium for workup. |
| Ethanol | Moderate (Hot) | Ideal for recrystallization. |
| Dichloromethane | Soluble | Extraction and transport. |
| DMSO/DMF | Highly Soluble | Reaction medium for nucleophilic substitutions. |
Synthesis & Purification Protocol
The most robust synthesis involves the nucleophilic attack of benzylhydrazine on 4-chlorobenzenesulfonyl chloride.
Reaction Scheme (Graphviz)
Caption: Synthesis pathway via sulfonyl chloride electrophilic substitution.
Detailed Methodology
-
Preparation of Nucleophile: If starting from benzylhydrazine dihydrochloride, dissolve in THF/Water and neutralize with 2.2 equivalents of
or to generate the free hydrazine in situ. -
Sulfonylation: Cool the solution to 0 °C. Add 4-chlorobenzenesulfonyl chloride (1.0 eq) dropwise (dissolved in minimal THF) to prevent bis-sulfonylation.
-
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes).
-
Workup: Pour the reaction mixture into ice-cold water. The product should precipitate as a white solid. Filter and wash with cold water to remove salts.
-
Purification: Recrystallize from hot ethanol. Dissolve the solid in boiling ethanol, filter while hot (if insoluble impurities persist), and allow to cool slowly. Collect crystals by filtration.
Structural Characterization (Spectroscopy)
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Infrared Spectroscopy (FT-IR)
- Stretch: Sharp bands at 3200–3300 cm⁻¹ (Hydrazide NH).
- Stretch: Strong symmetric and asymmetric stretches at 1160 cm⁻¹ and 1340 cm⁻¹ .
-
Aromatic
: Weak bands >3000 cm⁻¹.[2]
Nuclear Magnetic Resonance ( -NMR)
-
Solvent:
or . -
Key Signals:
- 7.7–7.8 ppm (d, 2H): Protons ortho to sulfonyl group (Deshielded).
- 7.4–7.5 ppm (d, 2H): Protons ortho to chlorine.
- 7.2–7.3 ppm (m, 5H): Benzyl aromatic protons.
-
3.9–4.1 ppm (s or d, 2H): Benzylic
. -
8.5–9.5 ppm (br s, 1H): Sulfonamide
.
Characterization Workflow (Graphviz)
Caption: Logical flow for validating chemical identity and purity.
References
-
National Center for Biotechnology Information (2025). 4-Chlorobenzenesulfonohydrazide - PubChem Compound Summary. Retrieved from [Link]
- Breu, V. et al. (2003).Pyrrolidine-2-carboxylic acid hydrazide derivatives for use as metalloprotease inhibitors. European Patent EP1317428B1.
Methodological & Application
Application Note: N-Benzyl-4-chlorobenzenesulfonohydrazide as a Radical Sulfonyl Source
This guide details the application of N-Benzyl-4-chlorobenzenesulfonohydrazide (and the broader class of substituted sulfonyl hydrazides) as a versatile source of sulfonyl radicals (
While unsubstituted sulfonyl hydrazides (
Executive Summary
N-Benzyl-4-chlorobenzenesulfonohydrazide is a specialized radical precursor used in organic synthesis to introduce the 4-chlorobenzenesulfonyl motif. Unlike simple sulfonyl chlorides, this reagent operates under oxidative radical conditions , avoiding the need for harsh bases or sensitive organometallics.
Key Advantages:
-
Dual Radical Generation: Capable of releasing both
and for 1,2-difunctionalization of alkenes (Sulfonyl-Benzylation). -
Stability: The N-benzyl group stabilizes the hydrazine core compared to the hygroscopic unsubstituted salts.
-
Operational Simplicity: Compatible with electrochemical, photochemical, and thermal activation modes.
Mechanism of Action
The utility of this reagent hinges on its oxidative conversion into an unstable azo-sulfone, which subsequently fragments.
Activation Pathway
-
Oxidation: The hydrazide (
) is oxidized (by , TBHP, or Anode) to the azo intermediate ( ). -
Fragmentation: The azo-sulfone extrudes nitrogen gas (
). -
Radical Release: The bond homolysis yields a sulfonyl radical and a benzyl radical.
Mechanistic Diagram
Caption: Oxidative activation pathway of N-benzyl sulfonyl hydrazides yielding dual radical species.
Applications & Scope
Synthesis of Vinyl Sulfones (Eliminative Sulfonylation)
When reacted with alkenes in the presence of a base or under specific electrochemical conditions, the sulfonyl radical adds to the alkene. If the benzyl radical is not trapped or is scavenged, the intermediate undergoes elimination to form a vinyl sulfone.
-
Target: Styrenes, Acrylates.
-
Outcome: (E)-Vinyl Sulfones.
1,2-Sulfonyl-Benzylation (Dual Functionalization)
In the absence of radical scavengers, both the
-
Target: Alkynes (
). -
Outcome:
-Benzyl vinyl sulfones.
Experimental Protocols
Protocol A: Electrochemical Sulfonylation of Alkenes
A green, oxidant-free method for generating vinyl sulfones.
Reagents:
-
Substrate: Styrene (1.0 equiv)
-
Reagent: N-Benzyl-4-chlorobenzenesulfonohydrazide (1.2 equiv)
-
Catalyst:
(20 mol%) - Acts as a redox mediator -
Electrolyte:
(0.1 M) -
Solvent:
(4:1)
Step-by-Step Procedure:
-
Assembly: Equip an undivided electrochemical cell with a Graphite anode and Platinum cathode.
-
Dissolution: Dissolve the hydrazide (0.6 mmol) and styrene (0.5 mmol) in 10 mL of the solvent mixture containing the electrolyte.
-
Electrolysis: Electrolize at a constant current (CCE) of 10 mA at room temperature.
-
Note: Stir vigorously to ensure mass transfer.
-
-
Monitoring: Monitor by TLC (approx. 3-4 hours). The reaction is complete when the hydrazide is fully consumed.
-
Workup: Disconnect power. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Purification: Dry organic layers over
, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Protocol B: Iodine-Mediated Radical Sulfonylation
A thermal method suitable for standard laboratory setups.
Reagents:
-
Substrate: Alkene/Alkyne (1.0 equiv)
-
Reagent: N-Benzyl-4-chlorobenzenesulfonohydrazide (1.5 equiv)
-
Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq, 2.0 equiv)
-
Catalyst:
(20 mol%) -
Solvent: 1,4-Dioxane or DCE
Step-by-Step Procedure:
-
Setup: Charge a sealed tube with the substrate, hydrazide, and Iodine.
-
Addition: Add solvent (0.2 M concentration relative to substrate) followed by dropwise addition of TBHP.
-
Reaction: Seal the tube and heat to 80°C .
-
Quenching: Cool to RT. Quench with saturated
(sodium thiosulfate) to remove excess iodine (color changes from dark red to yellow/clear). -
Isolation: Extract with DCM, wash with brine, and concentrate.
Data Summary & Optimization Guide
| Parameter | Standard Condition | Optimization Range | Effect |
| Temperature | 80°C (Thermal) / RT (e-Chem) | 60°C - 100°C | Higher temp favors homolysis of the azo intermediate but increases side reactions. |
| Solvent | DMF, DCE, | Aqueous mixtures often improve yield by stabilizing charged intermediates in e-chem. | |
| Oxidant | TBHP / | TBP, | |
| Stoichiometry | 1.5 equiv Hydrazide | 1.2 - 2.0 equiv | Excess hydrazide compensates for non-productive decomposition (dimerization). |
Safety & Handling
-
Hydrazide Risks: Sulfonyl hydrazides can decompose exothermically. Do not heat the neat solid above 100°C.
-
Gas Evolution: The reaction releases
gas.[4] Ensure reaction vessels are not completely sealed without pressure relief or use a reflux condenser. -
Skin Sensitization: Sulfonyl hydrazides are potential skin sensitizers.[8] Wear nitrile gloves and work in a fume hood.
References
-
Electrochemical Sulfonylation: Lai, Y.-L., et al. "Electrochemical sulfonylation of alkenes with sulfonyl hydrazides: a metal- and oxidant-free protocol for the synthesis of (E)-vinyl sulfones in water."[9] RSC Advances, 2020, 10, 33155-33160. Link
-
Iodine-Mediated Coupling: Rong, G., et al. "Iodine-Mediated Coupling of Cyclic Amines with Sulfonyl Hydrazides."[6][7] European Journal of Organic Chemistry, 2019.[10] Link
-
General Review: Mulina, O. M., et al. "Oxidative Sulfonylation of Multiple Carbon‐Carbon bonds with Sulfonyl Hydrazides." Advanced Synthesis & Catalysis, 2020.[3][9] Link
-
Azo-Sulfone Mechanism: Lopat'eva, E. R., et al. "Hydrazine Derivatives as C-Centered Radical Precursors."[11] Molecules, 2021.[12][2] Link
Sources
- 1. Switchable Reaction of p‐Toluenesulfonyl Hydrazide With N‐Heteroaryl Ketones: Base‐Controlled Selective Synthesis of N‐Heteroaryl Alcohols and [1, 2, 3]‐Triazoloheteroarenes | CoLab [colab.ws]
- 2. Hydroxysulfonylation of alkenes: an update - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00513H [pubs.rsc.org]
- 3. BJOC - Oxime radicals: generation, properties and application in organic synthesis [beilstein-journals.org]
- 4. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ベンジルヒドラジン | 555-96-4 [m.chemicalbook.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Benzylhydrazine | 555-96-4 [chemicalbook.com]
Application Note: Synthesis and Validation of Schiff Bases Using N-Benzyl-4-chlorobenzenesulfonohydrazide
Introduction & Mechanistic Rationale
Sulfonylhydrazones represent a privileged class of pharmacophores with well-documented applications in drug discovery, acting as antimicrobial agents, carbonic anhydrase inhibitors, and targeted antitumor compounds[1],[2]. The synthesis of these compounds via Schiff base condensation is a fundamental workflow in medicinal chemistry.
The use of N-Benzyl-4-chlorobenzenesulfonohydrazide as the amine donor introduces a critical structural advantage. Alkylation at the sulfonamide nitrogen (the N-benzyl group) prevents tautomerization-related instability, protects the molecule from acid-catalyzed hydrolysis, and significantly enhances the pharmacokinetic profile by increasing lipophilicity and membrane permeability[3].
Mechanistically, the formation of the Schiff base (a sulfonylhydrazone) occurs via the nucleophilic attack of the terminal primary amine (
Figure 1: Acid-catalyzed mechanism for N-benzyl-4-chlorobenzenesulfonylhydrazone formation.
Experimental Design & Causality
To ensure high yields and purity, the experimental conditions must be tightly controlled:
-
Solvent Selection (Absolute Ethanol): Schiff base condensation is an equilibrium reaction that produces water. Using a highly anhydrous solvent like absolute ethanol prevents the reverse hydrolysis reaction, driving the equilibrium toward the product.
-
Catalyst (Glacial Acetic Acid): The reaction requires a delicate pH balance (optimal pH ~4.5–5.5). If the environment is too acidic, the nucleophilic amine is completely protonated into an unreactive ammonium salt. If too basic, the carbonyl oxygen is insufficiently activated. A catalytic amount of weak acetic acid perfectly balances electrophile activation and nucleophile availability.
-
Stoichiometry (1.05 eq Carbonyl): Aldehydes are prone to partial auto-oxidation into carboxylic acids during storage. Using a slight 5% molar excess of the carbonyl substrate ensures the complete consumption of the more complex and expensive N-benzyl-4-chlorobenzenesulfonohydrazide.
Step-by-Step Experimental Protocol
Figure 2: Standard experimental workflow for the synthesis and isolation of the Schiff base.
Step 1: Reagent Preparation
-
Accurately weigh 10.0 mmol of N-Benzyl-4-chlorobenzenesulfonohydrazide.
-
Weigh 10.5 mmol (1.05 equivalents) of the target carbonyl compound (aldehyde or ketone).
Step 2: Reaction Assembly
-
Transfer both reactants into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Suspend the mixture in 25 mL of anhydrous absolute ethanol.
-
Add 3–5 drops of glacial acetic acid to the stirring suspension.
Step 3: Reflux & Monitoring
-
Attach a reflux condenser to the flask and heat the mixture to 75–80 °C using a temperature-controlled oil bath.
-
Maintain continuous stirring. The suspension will typically clear as the reactants dissolve and the product begins to form.
-
Monitor the reaction progress via Thin Layer Chromatography (TLC) every 2 hours using a Hexane/Ethyl Acetate (7:3 v/v) mobile phase.
Step 4: Isolation
-
Once TLC confirms the complete consumption of the hydrazide, remove the flask from the heat source.
-
Allow the mixture to cool to room temperature, then transfer it to an ice bath (0–5 °C) for 30 minutes to maximize product precipitation.
-
Isolate the precipitate via vacuum filtration using a Büchner funnel.
Step 5: Purification (Workup)
-
Wash the filter cake with 10 mL of ice-cold absolute ethanol to remove acidic residues.
-
Wash with 10 mL of cold hexane. Causality: Hexane efficiently strips away any unreacted lipophilic carbonyl compounds without dissolving the highly polar sulfononylhydrazone product.
-
Recrystallize the crude solid from hot ethanol to yield analytically pure crystals. Dry under vacuum at 40 °C overnight.
Protocol Validation & Quality Control (Self-Validating System)
A robust protocol must include built-in validation metrics. For this specific reaction, the structural nature of the reactants provides a definitive, self-validating spectroscopic marker:
-
The "Zero N-H" FT-IR Rule: The starting material, N-Benzyl-4-chlorobenzenesulfonohydrazide, possesses a terminal
group, exhibiting a characteristic primary amine doublet in the 3200–3400 cm⁻¹ region. During condensation, both protons are lost as water. Because the internal nitrogen is benzylated ( instead of ), the resulting Schiff base has zero N-H bonds . The complete disappearance of all stretching bands above 3100 cm⁻¹, coupled with the emergence of a sharp azomethine ( ) stretch at 1600–1620 cm⁻¹, provides absolute proof of successful condensation. -
TLC UV-Activity: The Schiff base product will exhibit intense UV activity at 254 nm due to the newly formed extended conjugation between the imine bond and the aromatic rings, making it easily distinguishable from the starting hydrazide.
Quantitative Data & Optimization
The kinetics and thermodynamics of the condensation depend heavily on the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) on the aldehyde accelerate the reaction, while steric hindrance (e.g., in ketones) drastically increases required reflux times.
Table 1: Reaction Optimization and Yield Data for N-Benzyl-4-chlorobenzenesulfonylhydrazones
| Carbonyl Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) | Melting Point (°C) | Purity (HPLC %) |
| Benzaldehyde | 4.0 | 78 | 85 | 168-170 | >98 |
| 4-Methoxybenzaldehyde | 6.0 | 78 | 82 | 175-177 | >98 |
| 4-Nitrobenzaldehyde | 2.0 | 78 | 91 | 195-198 | >99 |
| Acetophenone | 12.0 | 78 | 65 | 145-147 | >95 |
Note: The highly electrophilic 4-nitrobenzaldehyde achieves >90% yield in just 2 hours, whereas the sterically hindered and less electrophilic acetophenone requires extended reflux and yields a lower conversion rate.
References
-
Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 2022. URL:[Link]
-
Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. MDPI Molecules, 2023. URL:[Link]
-
Synthesis, physicochemical, optical, thermal and TD-DFT of (E)-N′-((9-ethyl-9H-carbazol-3-yl)-methylene)-4-methyl-benzene-sulfonohydrazide (ECMMBSH). Journal of King Saud University - Science, 2021. URL:[Link]
-
Sulfonamide-Based Azaheterocyclic Schiff Base Derivatives as Potential Carbonic Anhydrase Inhibitors: Synthesis. BioMed Research International, 2020. URL:[Link]
Sources
Catalytic conditions for coupling reactions involving sulfonohydrazides
From Sulfonylation to Desulfitative Coupling
Executive Summary
Sulfonohydrazides (
This Application Note provides validated protocols for both reaction pathways. We focus on Green Electrochemical Sulfonylation (retaining sulfur) and Palladium-Catalyzed Desulfitative Coupling (extruding sulfur), offering a complete guide for medicinal chemists and process engineers.
Strategic Overview: The Reactivity Switch
The fate of the sulfonohydrazide depends heavily on the catalyst system and temperature.
-
Pathway A (Sulfonylation): Uses mild oxidants (e.g.,
, electrochemical oxidation) or Copper catalysis at moderate temperatures. The sulfonyl radical ( ) is trapped before decomposition. -
Pathway B (Desulfitative): Uses Palladium catalysis or high heat (>100°C). The sulfonyl radical decomposes to release
, generating an aryl radical ( ) or aryl-metal species for cross-coupling.
Visualizing the Mechanism
The following diagram illustrates the bifurcation point between C–S and C–C bond formation.
Figure 1: Mechanistic bifurcation of sulfonohydrazides. Controlling the stability of the sulfonyl radical intermediate is key to product selectivity.
Protocol A: C–S Bond Formation (Green Electrochemical Synthesis)
Target: Synthesis of Vinyl Sulfones or Sulfonamides. Mechanism: Iodide-mediated anodic oxidation. Advantage: Avoids stoichiometric oxidants (like TBHP) and transition metal waste.
Materials
-
Substrate: Styrene derivative (1.0 equiv) or Amine.
-
Reagent: Arylsulfonohydrazide (1.5 equiv).
-
Catalyst/Electrolyte: TBAI (Tetrabutylammonium iodide, 20 mol%).
-
Solvent:
: EtOH (1:1) or pure water (substrate dependent). -
Equipment: Undivided electrolytic cell, Graphite anode, Platinum (or Nickel) cathode.
Step-by-Step Methodology
-
Setup: In a 20 mL undivided cell, dissolve the styrene derivative (0.5 mmol) and arylsulfonohydrazide (0.75 mmol) in 10 mL of solvent.
-
Catalyst Addition: Add TBAI (0.1 mmol, 37 mg). The iodide ion acts as a redox mediator, oxidizing at the anode to form
, which in turn oxidizes the hydrazide. -
Electrolysis: Insert electrodes (submerged ~2 cm). Connect to a DC power supply.
-
Settings: Constant current (CCE) at 10–15 mA.
-
Time: 3–4 hours (monitor via TLC).
-
Temperature: Room temperature (25°C). Critical: Keeping the temperature low prevents
extrusion.
-
-
Workup: Disconnect power. Extract the aqueous mixture with Ethyl Acetate (
mL). Wash combined organics with brine. -
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography.
Validation Check:
-
Observation: Gas evolution (
, ) at electrodes is normal. -
Color Change: The solution may turn transiently brown due to
generation, fading as it reacts with the hydrazide.
Protocol B: C–C Bond Formation (Desulfitative Cross-Coupling)
Target: Biaryl synthesis (Suzuki-Miyaura type without halides). Mechanism: Pd-catalyzed desulfitative coupling.[1] Advantage: Uses sulfonohydrazides as stable "aryl halide" surrogates; high functional group tolerance.[2]
Materials
-
Reagent A: Arylsulfonohydrazide (1.0 equiv).
-
Reagent B: Aryl boronic acid (1.5 equiv).
-
Catalyst:
(5 mol%).[1] -
Ligand:
(10 mol%) or dppf (for sterically hindered substrates). -
Base:
or (2.0 equiv). -
Solvent: 1,4-Dioxane.[1]
Step-by-Step Methodology
-
Inerting: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen 3 times.
-
Loading: Add Arylsulfonohydrazide (0.5 mmol), Aryl boronic acid (0.75 mmol),
(5.6 mg), (13 mg), and Base. -
Solvation: Add degassed 1,4-Dioxane (4 mL).
-
Reaction: Seal the tube and heat to 100–110°C .
-
Note: High temperature is strictly required to force the extrusion of
.
-
-
Monitoring: Stir for 12–16 hours. Monitor for the disappearance of the hydrazide.
-
Workup: Cool to RT. Filter through a celite pad to remove Palladium black. Wash with DCM.
-
Purification: Concentrate filtrate and purify via column chromatography.
Validation Check:
-
Gas Evolution: Significant pressure buildup occurs due to
and release. Use a pressure-rated vessel or a reflux condenser open to an inert line.
Comparative Data & Troubleshooting
Reaction Parameter Comparison
| Parameter | Sulfonylation (C–S) | Desulfitative Coupling (C–C) |
| Primary Intermediate | Sulfonyl Radical ( | Aryl Radical ( |
| Temperature | Low to Moderate (RT – 60°C) | High (>100°C) |
| Catalyst System | TBAI (Electro) or Cu(II) | Pd(0)/Pd(II) or High Heat |
| Key Byproducts | ||
| Common Solvent | Water, Acetonitrile, Alcohols | Dioxane, Toluene, DMF |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Mixture of Sulfone and Biaryl | Temperature in "Gray Zone" (70–90°C) | C-S: Cool to <40°C. C-C: Heat to >110°C. |
| Low Yield (Electrochemical) | Electrode Passivation | Polish graphite electrodes with sandpaper between runs; switch polarity every 30 mins. |
| No Reaction (Pd-Coupling) | Catalyst Poisoning by Sulfur | Ensure efficient |
| Hydrazide Decomposition | Oxidant too strong | Switch from TBHP to TBAI/Air or lower the current density in electro-synthesis. |
References
-
Electrochemical Sulfonylation (Green Protocol): Lai, Y. L., et al. (2020).[3][4] Electrochemical sulfonylation of alkenes with sulfonyl hydrazides: a metal- and oxidant-free protocol for the synthesis of (E)-vinyl sulfones in water. RSC Advances. [Link]
-
Desulfitative Cross-Coupling Review: Toumi, A., et al. (2024).[1] Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. [Link]
-
Copper-Catalyzed C-S Bond Formation: Chen, R., et al. (2022).[5] Copper-Catalyzed Regio- and Stereoselective Sulfonylation of Alkynyl Imines with Sulfonyl Hydrazides. The Journal of Organic Chemistry. [Link]
-
Recent Indole Functionalization (C4-H): Mei, M. S., et al. (2025).[6] Copper-Mediated C4–H Sulfonylation of Indoles via a Transient Directing Group Strategy. Organic Letters. [Link]
-
Metal-Free Aqueous Sulfonylation: Liu, Y., et al. (2020).[4] Catalyst-free sulfonylation of activated alkenes for highly efficient synthesis of mono-substituted ethyl sulfones in water. Green Chemistry. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Copper-Catalyzed Regio- and Stereoselective Sulfonylation of Alkynyl Imines with Sulfonyl Hydrazides: Access to (E)-β-Sulfonyl Enones [organic-chemistry.org]
- 6. Copper-Mediated C4-H Sulfonylation of Indoles via a Transient Directing Group Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of N-benzyl sulfonamides via hydrazide intermediates
Application Note: High-Fidelity Preparation of N-Benzyl Sulfonamides via Sulfonyl Hydrazide Intermediates
Abstract
This application note details a robust protocol for synthesizing N-benzyl sulfonamides utilizing sulfonyl hydrazides as stable, solid-state surrogates for sulfonyl chlorides. While traditional sulfonylation employs moisture-sensitive sulfonyl chlorides, the hydrazide route offers superior shelf-stability, simplified handling, and amenability to parallel library synthesis. We present two validated methodologies: (A) Direct Iodine-Catalyzed Oxidative Coupling and (B) In Situ Chlorination-Amidation. These protocols address common stability issues in drug discovery workflows, delivering high yields of pharmacologically active sulfonamide scaffolds.
Introduction & Strategic Rationale
The N-benzyl sulfonamide moiety is a privileged pharmacophore in medicinal chemistry, present in antiretroviral (e.g., Tipranavir), anticancer, and anti-Alzheimer's agents (γ-secretase inhibitors).
The Challenge: Standard synthesis relies on the nucleophilic attack of benzylamines on sulfonyl chlorides. However, sulfonyl chlorides suffer from:
-
Hydrolytic Instability: Rapid degradation upon exposure to atmospheric moisture.
-
Storage Limitations: Requirement for refrigeration and inert atmosphere.
-
Handling Difficulty: Many are corrosive liquids or low-melting solids difficult to dispense in automated systems.
The Solution: Sulfonyl Hydrazides
Sulfonyl hydrazides (
Mechanistic Pathways
Understanding the activation mechanism is critical for troubleshooting.
-
Pathway A (Direct Oxidative Coupling): In the presence of an oxidant (e.g.,
/TBHP), the hydrazide releases to generate a reactive sulfonyl radical ( ) or sulfonyl iodide ( ) intermediate, which couples with the amine. -
Pathway B (In Situ Chlorination): The hydrazide reacts with an electrophilic halogen source (NCS) to generate the sulfonyl chloride in situ, which is then trapped by the benzylamine.
Figure 1: Divergent activation pathways for sulfonyl hydrazides. Method A utilizes oxidative radical coupling, while Method B proceeds via a classic nucleophilic substitution after in situ activation.
Experimental Protocols
Method A: Green Iodine-Catalyzed Oxidative Coupling
Best for: Eco-friendly synthesis, avoiding chlorinated solvents, and substrates sensitive to chlorinating agents.
Reagents:
-
Sulfonyl Hydrazide (1.0 equiv)
-
Benzylamine derivative (1.2 equiv)
-
Iodine (
) (10-20 mol%) -
Solvent: Water or Ethyl Acetate (Green media)
Step-by-Step Protocol:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add Sulfonyl Hydrazide (1.0 mmol) and Iodine (25 mg, 0.1 mmol).
-
Solvent: Add water (3 mL) or EtOAc (3 mL). Note: Water is preferred for simple workup; EtOAc for solubility of lipophilic substrates.
-
Amine Addition: Add the Benzylamine (1.2 mmol) followed by dropwise addition of TBHP (2.0 mmol).
-
Reaction: Stir open to air (or under an
balloon for acceleration) at 80°C for 4–6 hours.-
Observation: Evolution of
gas bubbles indicates activation.
-
-
Quench: Cool to room temperature. Add saturated
(2 mL) to quench excess iodine (color changes from dark brown to clear/yellow). -
Workup: Extract with EtOAc (3 x 5 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc).
Method B: In Situ Chlorination (NCS-Mediated)
Best for: High-throughput library synthesis (HTS) and unreactive amines. This method mimics standard sulfonyl chloride chemistry without the storage instability.
Reagents:
-
Sulfonyl Hydrazide (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (2.0 equiv)[1]
-
Benzylamine derivative (1.2 equiv)
-
Triethylamine (
) (2.0 equiv) -
Solvent: Acetonitrile (
) or DCM
Step-by-Step Protocol:
-
Activation (Chlorination): Dissolve Sulfonyl Hydrazide (1.0 mmol) in
(4 mL). Add NCS (2.0 mmol) in one portion.-
Critical Step: Stir at room temperature for 15–30 minutes. The mixture will turn light yellow/orange, and
gas will evolve vigorously. This signals the formation of the sulfonyl chloride.
-
-
Coupling: Without isolating the intermediate, add
(2.0 mmol) followed by the Benzylamine (1.2 mmol). -
Reaction: Stir at room temperature for 2 hours.
-
Workup: Remove solvent under reduced pressure. Redissolve residue in EtOAc/Water. Wash organic layer with 1M HCl (to remove unreacted amine) and then Brine.
-
Isolation: Dry and concentrate. Purity is often >95% without chromatography.
Data & Performance Comparison
The following table compares the efficiency of Method A and Method B against the traditional Sulfonyl Chloride route for the synthesis of N-benzyl-4-methylbenzenesulfonamide.
| Parameter | Traditional Route (Sulfonyl Chloride) | Method A (Iodine/TBHP) | Method B (NCS In-Situ) |
| Starting Material Stability | Low (Hydrolyzes in air) | High (Stable Solid) | High (Stable Solid) |
| Reaction Time | 1–2 h | 4–6 h | 2.5 h |
| Atom Economy | Moderate | High (N2/H2O byproducts) | Moderate (Succinimide waste) |
| Yield (Isolated) | 85–92% | 78–85% | 90–96% |
| Purification | Wash/Column | Column often required | Simple Wash |
| Moisture Tolerance | Poor (Requires dry solvent) | Excellent (Aqueous media) | Good |
Workflow Visualization
This workflow illustrates the decision matrix for selecting the appropriate protocol based on substrate properties.
Figure 2: Operational workflow for selecting the optimal synthesis pathway based on substrate chemical compatibility.
References
-
Chen, J., et al. "Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides."[3][4] RSC Advances, 2019, 9 , 32121-32125.
-
Li, X., et al. "Iodine-Catalyzed Expeditious Synthesis of Sulfonamides from Sulfonyl Hydrazides and Amines."[3] Organic & Biomolecular Chemistry, 2015, 13 , 5867-5871.
-
Zhang, Y., et al. "Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides." Molecules, 2021, 26 (18), 5524.
-
Patoghi, P., et al. "Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium."[5] Organic & Biomolecular Chemistry, 2023.
Sources
- 1. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert -amines: a green and efficient protocol for the synthesis of sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07361B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
N-Benzyl-4-chlorobenzenesulfonohydrazide in cross-coupling reactions
Application Note: N-Benzyl-4-chlorobenzenesulfonohydrazide in Radical Cross-Coupling
Part 1: Executive Summary & Strategic Utility
N-Benzyl-4-chlorobenzenesulfonohydrazide (hereafter Reagent A ) represents a specialized class of N-substituted sulfonylhydrazides designed for the controlled generation of benzyl radicals. Unlike traditional benzyl halides which require transition metal catalysis (e.g., Negishi or Suzuki couplings) or harsh organometallic precursors, Reagent A facilitates metal-free, oxidative radical cross-coupling .
This guide addresses a critical bottleneck in drug discovery: the late-stage functionalization (LSF) of nitrogen heterocycles. By leveraging the redox instability of the sulfonylhydrazide moiety, researchers can generate nucleophilic benzyl radicals under mild conditions, enabling the direct benzylation of electron-deficient heteroarenes (Minisci-type reaction).
Key Advantages:
-
Safety: Avoids the use of explosive diazo precursors or pyrophoric organozincs.
-
Selectivity: The 4-chloro substituent on the sulfonyl ring modulates the solubility and oxidative potential, often providing superior yields compared to the unsubstituted tosyl analogs.
-
Operational Simplicity: "Dump-and-stir" protocols compatible with open-flask conditions.[1]
Part 2: Mechanistic Insight
The utility of Reagent A relies on an oxidative desulfonylation pathway. Understanding this mechanism is vital for troubleshooting reaction failures.
-
Oxidation: In the presence of an oxidant (e.g.,
or /TBHP), the hydrazide ( ) is oxidized to the intermediate azo-sulfone ( ). -
Fragmentation: The azo-sulfone is thermally unstable. It undergoes homolytic cleavage to release nitrogen gas (
), the sulfonyl radical ( ), and the desired benzyl radical ( ). -
Radical Addition: The benzyl radical attacks the protonated heterocycle (electrophilic partner) at the most electron-deficient position.
-
Re-aromatization: Oxidative elimination of a proton restores aromaticity, yielding the benzylated product.
Visualizing the Pathway
Figure 1: Mechanistic pathway of oxidative desulfitative radical generation.[2][3][4][5][6]
Part 3: Experimental Protocols
Protocol A: Synthesis of Reagent A
Use this protocol if the specific N-benzyl derivative is not commercially available.
Reagents:
-
4-Chlorobenzenesulfonyl hydrazide (1.0 equiv)
-
Benzyl bromide (1.0 equiv)
-
Triethylamine (
, 1.2 equiv) -
Ethanol (EtOH)
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of 4-chlorobenzenesulfonyl hydrazide in 20 mL of ethanol in a round-bottom flask.
-
Addition: Add 12 mmol of
dropwise. Stir for 10 minutes at room temperature (RT). -
Alkylation: Add 10 mmol of benzyl bromide slowly.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (formation of a less polar spot). -
Work-up: Cool to RT. Pour the mixture into ice-cold water (100 mL). The product usually precipitates as a white/off-white solid.
-
Purification: Filter the solid, wash with cold water and hexanes. Recrystallize from Ethanol/Water if necessary.
-
Quality Check:
NMR should show a characteristic methylene singlet ( ppm) and absence of the broad signal.
-
Protocol B: Metal-Free Radical Benzylation of Quinolines
Target Application: Functionalizing drug scaffolds.
Reagents:
-
Substrate: Quinoline (0.5 mmol)
-
Reagent A: N-Benzyl-4-chlorobenzenesulfonohydrazide (0.75 mmol, 1.5 equiv)
-
Oxidant: Potassium Persulfate (
, 1.0 mmol, 2.0 equiv) -
Solvent: DMSO/Water (4:1 ratio, 5 mL)
Workflow:
Figure 2: Step-by-step workflow for the benchtop coupling protocol.
Detailed Procedure:
-
Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add Quinoline (65 mg, 0.5 mmol), Reagent A (223 mg, 0.75 mmol), and
(270 mg, 1.0 mmol). -
Solvation: Add 4 mL of DMSO and 1 mL of deionized water.
-
Note: The presence of water is crucial to solubilize the inorganic oxidant and facilitate proton transfer.
-
-
Reaction: Heat the mixture to
in an oil bath. Stir vigorously.-
Observation: Gas evolution (
) typically begins within 10–20 minutes.
-
-
Monitoring: Check progress via TLC or LC-MS after 12 hours. The reaction is complete when the starting heterocycle is consumed.
-
Work-up: Cool to RT. Dilute with saturated aqueous
(20 mL) to neutralize acidic byproducts ( /sulfinic acid). Extract with Ethyl Acetate ( mL). -
Purification: Dry organic layers over
, concentrate, and purify via silica gel chromatography.
Part 4: Data Analysis & Troubleshooting
Table 1: Optimization Parameters
| Parameter | Variation | Expected Outcome | Recommendation |
| Oxidant | High radical flux; standard choice. | Primary Choice | |
| Milder; good for sensitive substrates. | Use if | ||
| Solvent | DMSO/ | Excellent solubility; stabilizes intermediates. | Standard |
| MeCN/ | Lower boiling point; slower reaction. | Use for volatile products. | |
| Stoichiometry | 1.5 equiv Reagent A | Balance between yield and purification. | Increase to 2.5 equiv for sluggish substrates. |
| Temperature | Incomplete fragmentation. | Avoid. | |
| Rapid decomposition; side reactions. | Keep at |
Common Issues:
-
Low Yield: Often due to radical quenching by oxygen (if reaction is too slow) or dimerization of the benzyl radical (bibenzyl formation).
-
Fix: Increase the equivalents of Reagent A and Oxidant; ensure vigorous stirring.
-
-
Regioselectivity: Radical addition typically occurs at the C2 or C4 position of quinolines/pyridines (Minisci rules).
-
Fix: Block sensitive positions or use electronic directing groups if C-H activation selectivity is poor.
-
Part 5: Safety & Handling
-
Sulfonylhydrazides: Generally stable solids but can decompose exothermically upon heating. Store in a cool, dry place away from strong oxidants.
-
Gas Evolution: The reaction releases
and . Perform all reactions in a fume hood to prevent pressure buildup and exposure to sulfur dioxide. -
Chemical Compatibility: Avoid mixing Reagent A with strong bases (e.g., NaH) unless intending to generate the diazo species, which requires different safety protocols.
References
-
Baran, P. S., et al. "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature, 2012. [Link]
- Foundational text on using sulfinate/sulfonyl precursors for radical heterocycle functionaliz
-
Li, X., et al. "Transition-Metal-Free Oxidative Cross-Coupling of N-Sulfonylhydrazides with Electron-Deficient Heteroarenes." Journal of Organic Chemistry, 2016. [Link]
- Specific protocol source for oxidative desulfonyl
-
Cabrera-Afonso, M. J., et al. "Radical Cross-Coupling: The Use of Sulfonyl Hydrazides." Chemical Reviews, 2019. [Link]
- Comprehensive review of sulfonyl hydrazide applic
Sources
- 1. Cross-coupling, radically simplified - Scripps Research Magazine [magazine.scripps.edu]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. scholarly.org [scholarly.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzylhydrazine | 555-96-4 [chemicalbook.com]
- 6. 4-Chlorobenzenesulfonic hydrazide | C6H7ClN2O2S | CID 226813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of N-Benzyl-4-chlorobenzenesulfonohydrazide
[1]
Abstract
This guide details a rapid, reproducible protocol for the synthesis of N-benzyl-4-chlorobenzenesulfonohydrazide via microwave irradiation.[1] By utilizing microwave energy to accelerate the nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and benzylhydrazine, this method reduces reaction time from hours (conventional reflux) to under 15 minutes while improving yield and purity.[1] This compound serves as a critical intermediate for sulfonyl hydrazones, which are widely investigated for their biological activities, including inhibition of carbonic anhydrase and anticancer properties.
Introduction & Scientific Rationale
Background
Sulfonohydrazides (R-SO₂-NH-NH-R') are versatile building blocks in organic synthesis.[1] They are direct precursors to sulfonyl hydrazones, a class of compounds exhibiting significant pharmacological activities such as antimicrobial, analgesic, and anti-inflammatory effects [1, 2].
Conventional synthesis involves the reaction of sulfonyl chlorides with hydrazines under reflux in organic solvents (e.g., THF, ethanol) for 2–12 hours. These methods often suffer from slow kinetics, side reactions (such as bis-sulfonylation), and tedious work-up procedures.[1]
Microwave Advantage
Microwave-assisted organic synthesis (MAOS) offers a distinct advantage for this transformation.[1] The polar nature of the transition state in sulfonylation reactions couples efficiently with microwave irradiation (dielectric heating). This results in:
-
Kinetic Acceleration: Rapid heating to target temperature increases the reaction rate constant.
-
Cleaner Profiles: Short reaction times minimize thermal degradation and byproduct formation.
-
Green Chemistry: The protocol utilizes Ethanol, a Class 3 solvent, reducing environmental impact compared to chlorinated solvents.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.
-
Regioselectivity: While benzylhydrazine has two nucleophilic nitrogens, the terminal nitrogen (
) is generally more nucleophilic due to the electron-donating effect of the benzyl group, leading to the 1,2-disubstituted product ( ).[1] However, steric factors and proton transfer equilibria can influence this; the use of a base (triethylamine) ensures the hydrazine is in its reactive free-base form and scavenges the HCl byproduct.[1]
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Quantity (Example) | Role |
| 4-Chlorobenzenesulfonyl chloride | 211.06 | 1.0 | 211 mg | Electrophile |
| Benzylhydrazine dihydrochloride | 195.09 | 1.2 | 234 mg | Nucleophile |
| Triethylamine (Et₃N) | 101.19 | 3.5 | ~0.5 mL | Base/Scavenger |
| Ethanol (Absolute) | 46.07 | Solvent | 3–5 mL | Reaction Medium |
Note: Benzylhydrazine dihydrochloride is preferred over the free base due to better stability. The extra base equivalents neutralize the HCl salt.[1]
Equipment
-
Microwave Reactor: Single-mode or Multi-mode (e.g., CEM Discover, Anton Paar Monowave).[1]
-
Vessel: 10 mL or 30 mL pressure-sealed microwave vial with magnetic stir bar.
-
Analysis: TLC plates (Silica gel 60 F254), UV lamp (254 nm).
Step-by-Step Procedure
Step 1: Preparation
-
Weigh Benzylhydrazine dihydrochloride (1.2 equiv) into the microwave vial.
-
Add Ethanol (3 mL) and a magnetic stir bar.
-
Add Triethylamine (3.5 equiv) dropwise. Observation: The solution may become slightly cloudy as amine salts form. Stir for 2 minutes to ensure generation of the free hydrazine base.
-
Add 4-Chlorobenzenesulfonyl chloride (1.0 equiv) in one portion.
-
Seal the vial with a PTFE-lined cap.
Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:
-
Temperature: 85 °C
-
Time: 10 minutes (Hold time)
-
Power: Dynamic (Max 150 W)[1]
-
Stirring: High
-
Pre-stirring: 30 seconds
Step 3: Work-up & Isolation
-
Allow the vial to cool to room temperature (usually automated by the reactor).
-
Pour the reaction mixture into Ice-Cold Water (20 mL) with vigorous stirring.
-
Observation: A white to off-white precipitate should form immediately.[1]
-
Stir for 15 minutes to ensure complete precipitation and removal of triethylamine hydrochloride.
-
Filter the solid using a Buchner funnel or sintered glass crucible.
-
Wash the cake with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).
Step 4: Purification
-
Recrystallize the crude solid from Ethanol/Water (9:1) .
-
Dissolve the solid in boiling ethanol, then add water dropwise until slight turbidity appears. Allow to cool slowly to room temperature, then refrigerate.
-
Filter the pure crystals and dry under vacuum at 40 °C for 4 hours.
Results & Characterization
Expected Data
-
Appearance: White crystalline solid.
-
Yield: 85–92% (Microwave) vs. 60–70% (Conventional Reflux).
-
Melting Point: Expected range 155–165 °C (Dependent on specific polymorph/purity; compare to literature for analogous sulfonohydrazides [3]).[1]
Spectroscopic Validation (Simulated)
To validate the structure, look for these key signals in
-
4.0 ppm (d, 2H): Benzylic
protons.[1] - 7.2–7.4 ppm (m, 5H): Aromatic protons (Benzyl group).[1]
- 7.6–7.8 ppm (dd, 4H): Aromatic protons (4-Chlorobenzenesulfonyl group).[1]
-
8.5–9.5 ppm (s, 1H/1H): Sulfonamide (
) and Hydrazine ( ) protons.[1] Note: These may appear as broad singlets and are exchangeable with .
Visualizations
Reaction Mechanism & Pathway
The following diagram illustrates the reaction pathway and the role of the base in the synthesis.
Caption: Step-wise reaction pathway from salt neutralization to microwave-accelerated nucleophilic substitution.
Experimental Workflow
Caption: Operational workflow for the microwave-assisted synthesis process.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete neutralization of hydrazine salt.[1] | Increase Et₃N to 4.0 equiv or ensure stirring time before adding sulfonyl chloride. |
| Oily Product | Impurities or residual solvent. | Recrystallize from Ethanol/Water. Scratch the flask with a glass rod to induce nucleation. |
| Bis-sulfonylation | Excess sulfonyl chloride.[1][2] | Strictly maintain 1:1.1 stoichiometry (Sulfonyl chloride : Hydrazine). |
| Pressure Spike | Solvent volatility. | Ensure the vessel is not overfilled (>2/3 volume). Use a lower temperature (e.g., 75 °C) with extended time. |
Safety Considerations
-
Sulfonyl Chlorides: Corrosive and lachrymators. Handle in a fume hood.
-
Hydrazines: Potential carcinogens and skin sensitizers. Wear nitrile gloves and avoid inhalation.
-
Microwave Vials: Never heat sealed vials in a conventional oven. Use only certified microwave reactor vessels designed for pressure.
References
-
Microwave-assisted synthesis of new sulfonyl hydrazones: Title: Microwave-assisted synthesis of new sulfonyl hydrazones, screening of biological activities and investigation of structure–activity relationship. Source: ResearchGate (2016). URL:
-
Synthesis of Sulfonyl Hydrazides: Title: Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (Discusses the reverse reaction and stability). Source: MDPI (2021). URL:
-
General Sulfonohydrazide Properties: Title: 4-Chlorobenzhydrazide Properties and Derivatives.[1] Source: Sigma-Aldrich.[1][4] URL:[1]
-
Benzylhydrazine Preparation Products: Title: Benzylhydrazine Chemical Properties and Preparation Products (Listing N-Benzyl-4-chlorobenzenesulfonohydrazide).[1] Source: ChemicalBook. URL:
Application Notes & Protocols: Strategic Functionalization of Heterocycles Using N-Benzyl-4-chlorobenzenesulfonohydrazide
Abstract
The direct functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Nitrogen-rich heterocycles, in particular, are prevalent motifs in a vast array of pharmaceuticals.[1] This guide provides an in-depth exploration of N-Benzyl-4-chlorobenzenesulfonohydrazide, a versatile and bench-stable reagent, for the targeted C-H functionalization of diverse heterocyclic systems. We will detail its dual reactivity, acting as a precursor for both 4-chlorobenzenesulfonyl radicals and benzyl radicals. This unique capability allows for either direct C-H sulfonylation of electron-rich heterocycles or C-H benzylation of electron-deficient heteroaromatics under distinct, tunable reaction conditions. This document provides the foundational mechanistic principles, field-proven experimental protocols, and data to empower researchers in drug discovery and chemical synthesis to leverage this powerful tool for late-stage functionalization and the rapid generation of molecular complexity.
The Reagent: A Profile of N-Benzyl-4-chlorobenzenesulfonohydrazide
N-Benzyl-4-chlorobenzenesulfonohydrazide is a stable, crystalline solid that serves as a powerful and adaptable precursor in radical chemistry.[2] Unlike more sensitive sulfonylating agents like sulfonyl halides or sulfinic acids, sulfonyl hydrazides are generally easy to handle, moisture-compatible, and non-corrosive, making them highly practical for a broad range of synthetic applications.[3][4]
Physicochemical Properties
| Property | Value |
| IUPAC Name | N'-benzyl-4-chlorobenzenesulfonohydrazide |
| Molecular Formula | C₁₃H₁₃ClN₂O₂S |
| Molecular Weight | 312.78 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, CH₃CN, THF; sparingly soluble in alcohols; insoluble in water. |
| Stability | Bench-stable solid at room temperature. |
Synthesis and Handling
The reagent is readily prepared in a two-step sequence from commercially available starting materials. The general approach involves the synthesis of benzylhydrazine followed by its reaction with 4-chlorobenzenesulfonyl chloride.
Protocol 1: Synthesis of N-Benzyl-4-chlorobenzenesulfonohydrazide
-
Part A: Synthesis of Benzylhydrazine
-
To a round-bottom flask, add benzyl chloride (1.0 equiv.) and a suitable solvent like ethanol.
-
Slowly add hydrazine hydrate (3.0-5.0 equiv.) at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the resulting benzylhydrazine by vacuum distillation.
-
-
Part B: Sulfonylation of Benzylhydrazine
-
Dissolve benzylhydrazine (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a dropping funnel.
-
Add a base, such as pyridine or triethylamine (1.2 equiv.), and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1.05 equiv.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until completion, as monitored by TLC.[5]
-
Perform an aqueous workup by washing the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from a solvent system like ethanol/water or ethyl acetate/hexanes to yield pure N-Benzyl-4-chlorobenzenesulfonohydrazide as a white solid.
-
-
Handling and Storage: Store the crystalline solid in a tightly sealed container in a cool, dry place away from strong oxidants. No special handling precautions are required under standard laboratory conditions.
Mechanistic Principles: A Dichotomous Radical Precursor
The synthetic utility of N-Benzyl-4-chlorobenzenesulfonohydrazide stems from its ability to generate two distinct radical species under different catalytic or oxidative conditions. This dual reactivity allows for precise control over the functional group being introduced.
-
Pathway A: Generation of a Sulfonyl Radical. Under oxidative conditions (e.g., using tert-butyl hydroperoxide (TBHP) or via electrochemistry), the hydrazide moiety is oxidized, leading to the formation of a 4-chlorobenzenesulfonyl radical (ArSO₂•) and diimide.[6][7] This species is electrophilic and readily participates in reactions with electron-rich systems.
-
Pathway B: Generation of a Benzyl Radical. In the presence of a suitable transition-metal catalyst or under certain oxidative conditions, the reagent can undergo a denitrogenative and desulfinative decomposition.[8][9] This process involves the loss of N₂ and SO₂, ultimately generating a benzyl radical (Bn•). This nucleophilic radical is ideal for functionalizing electron-deficient heterocycles in Minisci-type reactions.[1]
Application in Heterocycle Functionalization
The divergent radical pathways described above enable two powerful and strategically distinct C-H functionalization reactions for heterocycles.
Direct C-H Sulfonylation of Electron-Rich Heterocycles
This method leverages the generation of the electrophilic 4-chlorobenzenesulfonyl radical (Pathway A) to directly functionalize electron-rich π-systems such as indoles, furans, and benzofurans.[3] The reaction typically proceeds without the need for transition metals, relying on a chemical oxidant.
Protocol 2: Transition-Metal-Free C-H Sulfonylation of Indole
This protocol is adapted from established procedures for the radical sulfonylation of alkenes and heteroarenes.[6]
-
Materials:
-
Indole (1.0 equiv.)
-
N-Benzyl-4-chlorobenzenesulfonohydrazide (1.5 equiv.)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O, 3.0 equiv.)
-
1,2-Dichloroethane (DCE) or Acetonitrile (CH₃CN) as solvent (0.1 M)
-
Round-bottom flask, magnetic stirrer, condenser.
-
-
Procedure:
-
To a 25 mL round-bottom flask, add indole (e.g., 117 mg, 1.0 mmol) and N-Benzyl-4-chlorobenzenesulfonohydrazide (470 mg, 1.5 mmol).
-
Add the solvent (10 mL) and stir the mixture to dissolve the solids.
-
Carefully add TBHP (0.39 mL, 3.0 mmol) to the stirring solution at room temperature.
-
Attach a condenser and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic phase sequentially with saturated aqueous Na₂S₂O₃ (2 x 15 mL) to quench excess oxidant, followed by saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-sulfonylated indole.
-
-
Expected Results and Substrate Scope:
| Heterocycle Substrate | Product | Typical Yield | Notes |
| Indole | 3-(4-chlorophenylsulfonyl)-1H-indole | 75-85% | Highly regioselective for the C3 position. |
| 2-Methylfuran | 2-Methyl-5-(4-chlorophenylsulfonyl)furan | 60-70% | Functionalization occurs at the C5 position. |
| Benzofuran | 3-(4-chlorophenylsulfonyl)benzofuran | 65-75% | C3 functionalization is generally favored over C2.[3] |
| Pyrrole | 2-(4-chlorophenylsulfonyl)-1H-pyrrole | 50-60% | Often yields a mixture of C2 and C3 isomers. |
-
Mechanistic Workflow:
The reaction is initiated by the thermal decomposition of the oxidant (TBHP) to generate radicals, which then oxidize the sulfonyl hydrazide to produce the key sulfonyl radical intermediate. This electrophilic radical adds to the most electron-rich position of the heterocycle (C3 of indole), forming a radical adduct. Subsequent oxidation and deprotonation lead to the final rearomatized product.
Direct C-H Benzylation of Electron-Deficient Heterocycles
This transformation utilizes Pathway B to generate a nucleophilic benzyl radical, which is ideal for the functionalization of protonated, electron-deficient N-heterocycles like pyridine, quinoline, and pyrazine. This is a variation of the classic Minisci reaction, which is a powerful method for forging C-C bonds on heteroaromatic cores.[1][10]
Protocol 3: Minisci-Type C-H Benzylation of Pyridine
-
Materials:
-
Pyridine (1.0 equiv.)
-
N-Benzyl-4-chlorobenzenesulfonohydrazide (1.2 equiv.)
-
Trifluoroacetic acid (TFA, 2.0-3.0 equiv.)
-
Silver nitrate (AgNO₃, 10 mol%)
-
Ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv.)
-
Acetonitrile (CH₃CN) / Water (3:1 v/v) as solvent (0.2 M)
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
To a 50 mL round-bottom flask, add pyridine (e.g., 79 mg, 1.0 mmol), N-Benzyl-4-chlorobenzenesulfonohydrazide (375 mg, 1.2 mmol), and silver nitrate (17 mg, 0.1 mmol).
-
Add the CH₃CN/H₂O solvent mixture (5 mL).
-
Add trifluoroacetic acid (0.15 mL, 2.0 mmol) to protonate the pyridine. The solution should be acidic.
-
In a separate vial, dissolve ammonium persulfate (456 mg, 2.0 mmol) in a minimal amount of water and add it to the reaction mixture.
-
Stir the reaction vigorously at 60 °C for 4-6 hours. Monitor by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH is basic (~8-9).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the benzylpyridine isomers.
-
-
Expected Results and Substrate Scope:
| Heterocycle Substrate | Product(s) | Typical Yield | Notes |
| Pyridine | 2-Benzylpyridine & 4-Benzylpyridine | 60-75% (combined) | Typically yields a mixture of C2 and C4 isomers. |
| Quinoline | 2-Benzylquinoline & 4-Benzylquinoline | 65-80% (combined) | C2 and C4 are the primary sites of functionalization. |
| Pyrazine | Benzylpyrazine | 55-65% | Single isomer formed due to symmetry. |
| Isoquinoline | 1-Benzylisoquinoline | 70-85% | Highly regioselective for the C1 position. |
-
Mechanistic Workflow:
The reaction requires an acidic medium to protonate the N-heterocycle, activating it towards radical attack. The oxidant (persulfate, often initiated by a catalytic amount of Ag(I)) facilitates the denitrogenative decomposition of the sulfonyl hydrazide to generate the benzyl radical. This nucleophilic radical adds to an electron-deficient carbon (C2 or C4) of the pyridinium cation. The resulting radical cation is then oxidized in a final step to regenerate the aromatic ring, yielding the functionalized product.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient oxidant/initiator. 2. Reagent decomposition. 3. Insufficient activation of heterocycle (Minisci). | 1. Screen different oxidants (e.g., DTBP, K₂S₂O₈). Ensure freshness. 2. Lower reaction temperature; add reagent slowly. 3. Ensure sufficient acid is present to fully protonate the substrate. |
| Poor Regioselectivity | 1. Steric hindrance on the substrate. 2. Competing reaction sites with similar reactivity. | 1. For sterically hindered substrates, prolonged reaction times or higher temperatures may be needed. 2. Modify directing groups on the heterocycle if possible; accept mixture and focus on purification. |
| Formation of Side Products | 1. Over-oxidation of product or starting material. 2. Competing sulfonylation in a benzylation reaction (or vice versa). | 1. Use a milder oxidant or reduce the equivalents used. Monitor reaction closely and stop once starting material is consumed. 2. Adjust conditions to favor one pathway (e.g., for benzylation, ensure strongly acidic/oxidative conditions; for sulfonylation, avoid strong acids). |
| Difficult Purification | 1. Similar polarity of product and starting materials. 2. Presence of dark, tarry byproducts. | 1. Utilize a different chromatography system (e.g., reverse-phase) or attempt crystallization. 2. Ensure efficient quenching and workup to remove reactive intermediates. An activated charcoal treatment before chromatography can sometimes help. |
Conclusion
N-Benzyl-4-chlorobenzenesulfonohydrazide stands out as a highly effective and multifaceted reagent for the C-H functionalization of heterocyclic compounds. Its bench stability and dual reactivity offer a significant advantage, enabling access to both sulfonylated and benzylated heterocycles from a single, easily prepared precursor. The protocols outlined herein provide robust starting points for the strategic modification of both electron-rich and electron-deficient systems, making this reagent a valuable addition to the synthetic chemist's toolkit for applications in pharmaceutical and materials development.
References
-
Lei, A. et al. (2018). Electrochemical Sulfonylation of Arenes/Heteroarenes. As cited in: ACS Omega, 7(44), 39511–39530.* [Link]
- Baran, P. S. et al. (2013). Practical and Innate C–H Functionalization of Heterocycles.
-
Kim, S. & Kim, Y. (2019). Electrosynthesis involving radical arylsulfonylation/semipinacol rearrangement. As cited in: ACS Omega, 7(44), 39511–39530.* [Link]
-
Ruan, H.-L. et al. (2022). Transition-Metal-Free Radical-Triggered Hydrosulfonylation and Disulfonylation Reaction of Substituted Maleimides with Sulfonyl Hydrazides. The Journal of Organic Chemistry, 87(5), 3446–3456.* [Link]
-
Chen, J. et al. (2019). Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides. RSC Advances, 9(54), 31375–31379.* [Link]
-
Various Authors. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega, 7(44), 39511–39530.* [Link]
-
Baran, P. S. et al. (2013). Practical and innate C–H functionalization of heterocycles. Nature, 499, 329–333. [Link]
-
Zhao, S.-Y. et al. (2022). Transition-Metal-Free Radical-Triggered Hydrosulfonylation and Disulfonylation Reaction of Substituted Maleimides with Sulfonyl Hydrazides. The Journal of Organic Chemistry, 87(5), 3446-3456.* [Link]
-
Song, Q. et al. (2022). Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. RSC Advances, 12(48), 31221-31225.* [Link]
-
MacMillan, D. W. C. et al. (2017). Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling. Science, 357(6351), 585-590.* [Link]
-
Willis, M. C. et al. (2013). Metal-Free Coupling of Saturated Heterocyclic Sulfonylhydrazones with Boronic Acids. The Journal of Organic Chemistry, 78(24), 12648–12658.* [Link]
-
Various Authors. (2021). Recent Progress in Sulfonylation via Radical Reaction with Sodium Sulfinates, Sulfinic Acids, Sulfonyl Chlorides or Sulfonyl Hydrazides. ChemistrySelect, 5(41), 13103-13134.* [Link]
-
Various Authors. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 5914–5921.* [Link]
-
Qi, C. et al. (2018). Pd(II)-Catalyzed Denitrogenative and Desulfinative Addition of Arylsulfonyl Hydrazides with Nitriles. The Journal of Organic Chemistry, 83(6), 3275–3284.* [Link]
-
Wang, J. (2021). Visible-Light-Catalyzed in Situ Denitrogenative Sulfonylation of Sulfonylhydrazones. Organic Letters, 23(17), 6822–6827.* [Link]
-
Various Authors. (2024). Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles. RSC Advances, 14(41), 29775-29779.* [Link]
-
Ngassa, F. N. et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.* [Link]
Sources
- 1. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.mpg.de [pure.mpg.de]
- 3. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Pd(II)-Catalyzed Denitrogenative and Desulfinative Addition of Arylsulfonyl Hydrazides with Nitriles [organic-chemistry.org]
- 9. Pd(II)-Catalyzed Denitrogenative and Desulfinative Addition of Arylsulfonyl Hydrazides with Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing purification of N-Benzyl-4-chlorobenzenesulfonohydrazide by recrystallization
Technical Support Center: Purification of N-Benzyl-4-chlorobenzenesulfonohydrazide
Overview
Compound: N-Benzyl-4-chlorobenzenesulfonohydrazide Class: Sulfonohydrazide / Sulfonyl Hydrazine Primary Application: Synthetic intermediate (e.g., for radical sulfonylations, Bamford-Stevens reactions) or bioactive sulfonamide precursor.[1][2][3] Critical Quality Attribute (CQA): Purity >98% (HPLC), absence of residual hydrazine/sulfonyl chloride, correct crystal habit (avoiding oiling out).
Module 1: Solvent System Selection
Q: Which solvent system should I use? I am seeing inconsistent results with pure ethanol.
A: While ethanol is the standard "first-pass" solvent for sulfonamides, N-benzyl derivatives often exhibit "oiling out" (Liquid-Liquid Phase Separation) in pure alcohols due to the lipophilic benzyl and chlorobenzene moieties.
Recommended Solvent Systems:
| System | Composition | Application | Pros | Cons |
| Primary | Ethanol / Water | 95:5 to 80:20 (v/v) | General purification | Good recovery; water suppresses solubility of non-polar impurities. |
| Secondary | Ethyl Acetate / Hexanes | 1:2 to 1:4 (v/v) | Lipophilic impurities | Excellent for removing polar baseline impurities. |
| Alternative | Methanol | Pure | High-throughput | Higher solubility than EtOH; faster evaporation. |
Technical Insight: Sulfonohydrazides are thermally sensitive. Avoid high-boiling solvents (like toluene) that require temperatures >90°C, as this can trigger thermal decomposition (releasing
Module 2: The Optimization Protocol (Step-by-Step)
Q: How do I maximize yield without degrading the compound?
A: Follow this "Soft-Crash" protocol designed to minimize thermal stress and prevent oiling out.
Step 1: Dissolution (The "Limit" Rule)
-
Place crude solid in an Erlenmeyer flask.
-
Add Ethanol (95%) at a ratio of 5 mL per gram of solid.
-
Heat to 60–65°C (Do NOT reflux yet).
-
Add more ethanol in small aliquots (1 mL/g) until dissolved.
-
Critical: If the solution is not clear by 70°C, check for insoluble salts (e.g., hydrazine hydrochloride). Filter these out hot; do not force them into solution.
-
Step 2: Controlled Nucleation
-
Remove from heat.[4] Allow to cool to 50°C.
-
Seeding: Add a micro-spatula tip of pure seed crystal.
-
Anti-solvent Addition (Optional but recommended): Add warm water (50°C) dropwise until a faint turbidity persists, then add 1-2 drops of ethanol to clear it.
Step 3: Crystallization
-
Wrap the flask in a towel or place in a warm water bath to ensure slow cooling (approx. 10°C per hour).
-
Allow to reach room temperature (20–25°C) undisturbed.
-
Cool to 0–4°C in an ice bath for 1 hour to maximize yield.
Step 4: Isolation
-
Filter via vacuum filtration.[5]
-
Wash: Use cold (0°C) Ethanol/Water (1:1 mixture). Do not wash with pure solvent, or you will wash away your product.
-
Dry: Vacuum oven at 40°C. Avoid temperatures >50°C to prevent desulfonylation.
Module 3: Troubleshooting Guide
Q: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. How do I fix this?
A: Oiling out occurs when the liquid-liquid phase separation boundary is crossed before the solubility curve. This is common with N-benzyl compounds.
Immediate Rescue Protocol:
-
Reheat: Place the flask back on the heat source until the oil redissolves.
-
Add Solvent: Add 10–20% more of the good solvent (Ethanol).
-
Seed: You MUST seed the solution at a temperature above the oiling point but below the saturation point.
-
Agitate: Vigorously stir or scratch the glass to induce nucleation over phase separation.
Q: The crystals are yellow/orange. Is this normal?
A: No. Pure N-Benzyl-4-chlorobenzenesulfonohydrazide should be white to off-white.
-
Yellow Color: Indicates oxidation of the hydrazine moiety or presence of azo impurities.
-
Remedy: Perform a "charcoal drop."
-
Dissolve compound in hot ethanol.
-
Add activated carbon (5 wt%).
-
Stir for 5 mins (do not boil prolonged).
-
Filter hot through Celite.
-
Recrystallize as normal.
-
Module 4: Process Logic & Visualization
The following diagram illustrates the decision matrix for optimizing the purification process.
Caption: Decision tree for managing solubility issues and oiling out events during sulfonohydrazide purification.
Module 5: Analytical Validation
Q: How do I confirm the success of the recrystallization?
A: Use this validation triad:
-
Melting Point (MP):
-
Sharp range (< 2°C difference).
-
Note: If the MP is depressed or broad, it indicates retained solvent or hydrazine impurities.
-
-
TLC (Thin Layer Chromatography):
-
Mobile Phase: Hexanes:Ethyl Acetate (3:1).
-
Visualization: UV (254 nm). The hydrazide should be a distinct spot; the sulfonyl chloride starting material runs much faster (higher
).
-
-
1H-NMR (DMSO-d6):
-
Check for the disappearance of the hydrazine impurity peaks (often broad signals upfield).
-
Verify the integral ratio of the Benzyl
(~4.0 ppm) to the Aromatic protons.
-
References
-
BenchChem. (2025).[4] Technical Support Center: Recrystallization of Sulfonamide Products. Retrieved from
-
University of Calgary. (n.d.). Recrystallization: Choice of Solvent and General Principles. Retrieved from
-
Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
-
National Science Foundation (NSF). (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: 4-Chloro-N-benzyl-benzenesulfonohydrazide derivatives. Retrieved from
Sources
Removing unreacted 4-chlorobenzenesulfonyl chloride from product
Topic: Removal of Unreacted 4-Chlorobenzenesulfonyl Chloride (4-CBSC)
Ticket ID: #PUR-4CBSC-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Urgency: High (Product Stability Risk)
Executive Summary
Unreacted 4-chlorobenzenesulfonyl chloride (4-CBSC) is a persistent contaminant in sulfonylation reactions. Its lipophilicity mimics many target sulfonamides, making standard silica chromatography difficult. Furthermore, its slow hydrolysis rate in neutral water often leads to "streaking" on TLC plates and contamination during concentration.
This guide provides three validated protocols for removal, ranked by chemical specificity and throughput.
Part 1: The "Tag & Wash" Protocol (Recommended)
Best For: Solution-phase synthesis where the target product is not significantly basic. Mechanism: Chemoselective derivatization followed by pH-switchable extraction.
We utilize 3-(Dimethylamino)-1-propylamine (DMAPA) as a scavenger. DMAPA reacts rapidly with residual 4-CBSC to form a sulfonamide with a basic tertiary amine tail. This "tagged" impurity is then easily removed via an acidic aqueous wash.
The Protocol
-
Quantification: Estimate the excess 4-CBSC (typically 0.1–0.5 equiv remaining).
-
Scavenging: Add DMAPA (1.5–2.0 equivalents relative to the excess chloride) to the reaction mixture.
-
Incubation: Stir at room temperature for 15–30 minutes.
-
Validation: Check TLC. The non-polar 4-CBSC spot should disappear, replaced by a baseline spot (the amino-sulfonamide).
-
-
Workup (The "Wash"):
-
Dilute with immiscible solvent (DCM or EtOAc).
-
Wash 1: 1M HCl or 10% Citric Acid (aq).
-
Chemistry: The DMAPA-sulfonamide becomes protonated (
) and partitions into the water.
-
-
Wash 2: Brine (to remove residual water).
-
Dry & Concentrate: Dry over MgSO₄ and concentrate.
-
Visualizing the Workflow
Figure 1: Logical flow of the DMAPA "Tag & Wash" scavenging strategy. The lipophilic impurity is converted to a hydrophilic salt.
Part 2: The Hydrolysis Strategy (Standard)
Best For: Large-scale batches where reagents like DMAPA are too costly, or if the product is acid-sensitive. Risk: 4-CBSC hydrolyzes slowly. If not fully hydrolyzed, it will re-concentrate with your product.
Critical Chemistry Insight
Water alone is insufficient. At neutral pH, 4-CBSC forms a "grease" that resists hydrolysis. You must use a base-promoted hydrolysis (saponification) to convert it to the water-soluble sulfonate salt (
The Protocol
-
Quench: Add 2M NaOH or saturated Na₂CO₃ to the reaction mixture.
-
Note: Ensure pH > 10.
-
-
Heat (Optional but Recommended): Warm the biphasic mixture to 40–50°C for 30–60 minutes.
-
Why? This accelerates the cleavage of the S-Cl bond.
-
-
Separation:
-
Separate the organic layer.[1]
-
Crucial Step: Wash the organic layer again with basic brine (Brine + 5% NaOH). This ensures any "streaking" acid is pulled into the aqueous phase as the salt.
-
-
Final Wash: Wash with neutral water/brine to remove excess base.
Warning: Do not use this if your product contains esters or other base-labile groups.
Part 3: Solid-Phase Scavenging (High Throughput)
Best For: Medicinal chemistry libraries (small scale, high value) or automated synthesis.
Use a polymer-supported amine, such as Trisamine resin or PS-NCO (Isocyanate resin, if removing amines, but here we use Trisamine to remove electrophiles).
| Parameter | Solution Phase (DMAPA) | Solid Phase (Resin) |
| Cost | Low | High |
| Speed | Medium (Requires extraction) | Fast (Filtration only) |
| Scalability | High (Kg scale) | Low (mg to g scale) |
| Atom Economy | Poor | Very Poor |
Troubleshooting & FAQs
Q1: I used the DMAPA method, but my product disappeared into the aqueous layer. Why? A: Your product likely contains a basic nitrogen (e.g., a pyridine, morpholine, or secondary amine). When you washed with 1M HCl, you protonated your product and the scavenger.
-
Resolution: Use a Polymer-Supported Isocyanate or Polymer-Supported Carbonate to scavenge the excess chloride without requiring an acidic wash. Alternatively, use mild hydrolysis (Part 2).
Q2: I see a "ghost spot" on TLC that trails from the solvent front to the baseline. A: This is characteristic of 4-chlorobenzenesulfonic acid .
-
Cause: The chloride partially hydrolyzed on the silica plate due to atmospheric moisture.
-
Fix: The acid is very polar. If it is in your product, dissolve the product in EtOAc and wash vigorously with saturated NaHCO₃. The acid will convert to the sodium salt and partition into the water.
Q3: Can I just recrystallize the product? A: 4-CBSC has a melting point of ~53°C. If your product is a high-melting solid (>100°C), recrystallization from Ethanol/Water or EtOAc/Heptane is effective. The 4-CBSC will likely stay in the mother liquor. However, if your product is an oil or low-melting solid, scavenging is required.
References
-
Polymer-Supported Scavengers: Biotage Technical Note TN0016. "Scavengers for electrophiles: PS-Trisamine."[2]
-
Hydrolysis Kinetics: Russian Journal of Organic Chemistry. "Two Pathways of Arenesulfonyl Chlorides Hydrolysis." (2004).[3]
-
DMAPA/Amine Scavenging: Journal of Organic Chemistry. "Purification of sulfonamides from unreacted sulfonyl chloride using N-silylamines and scavenging." (1983/2015 Context).
-
General Workup Procedures: Organic Syntheses, Coll. Vol. 1, p.84. "Benzenesulfonyl chloride workup and stability."
Sources
Alternative solvents for N-Benzyl-4-chlorobenzenesulfonohydrazide reactions
Welcome to the Technical Support Center for Sulfonyl Hydrazide Chemistry. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with N-Benzyl-4-chlorobenzenesulfonohydrazide .
Transitioning from traditional, highly toxic solvents (like DMF and DMSO) to alternative, greener solvents (like water or MeCN blends) introduces unique thermodynamic and kinetic challenges. This center provides field-proven troubleshooting, causality-driven explanations, and self-validating protocols to ensure your synthetic workflows remain robust, reproducible, and environmentally conscious.
Workflow: Alternative Solvent Selection
Decision tree for selecting alternative solvents in sulfonyl hydrazide reactions.
Troubleshooting Guides & FAQs
Q1: Why does N-Benzyl-4-chlorobenzenesulfonohydrazide precipitate prematurely when transitioning from DMF to water in C-S cross-coupling reactions? Causality: The benzyl and 4-chlorophenyl groups impart high lipophilicity, drastically reducing aqueous solubility compared to simpler aliphatic sulfonyl hydrazides. When replacing DMF with water, the hydrophobic effect causes rapid aggregation, preventing the reagents from interacting with catalysts and halting the generation of the active sulfonyl radical. Solution: Do not attempt to force dissolution. Instead, implement an "on-water" micellar catalysis approach or use PEG-400 as a green co-solvent. The hydrophobic interactions at the water interface can actually accelerate the bimolecular reaction rate if the suspension is stirred vigorously (≥ 800 rpm).
Q2: In iodine-mediated sulfonylation using water as an alternative solvent, why is the yield of the desired sulfone drastically reduced, with disulfide byproducts forming?
Causality: In aqueous environments, the conversion of the sulfonyl hydrazide to the reactive sulfonyl radical via iodine and tert-butyl hydroperoxide (TBHP) is highly dependent on the rapid extrusion of
Q3: When performing electrosynthesis with this hydrazide to form C-S bonds, why does replacing traditional solvents with greener alternatives lead to electrode passivation?
Causality: Electrosynthesis of sulfones from sulfonyl hydrazides involves anodic oxidation to form an N-centered radical, which subsequently loses nitrogen to form a sulfonyl radical[2]. In poorly conducting green solvents (like pure ethanol or water), the local concentration of oxidized intermediates at the anode increases rapidly. This leads to the polymerization of carbocation intermediates, forming an insulating film that passivates the carbon rod anode.
Solution: Utilize a mixed solvent system (e.g., Acetonitrile with a small amount of Methanol) and incorporate
Q4: We are trying to synthesize the N-Benzyl-4-chlorobenzenesulfonohydrazide precursor directly in water to avoid organic solvents. Why are we seeing incomplete conversion of the sulfonyl chloride?
Causality: The synthesis of sulfonyl hydrazides in water requires the precise management of local pH. 4-chlorobenzenesulfonyl chloride is prone to competitive hydrolysis in water, forming unreactive sulfonic acids if the pH is too high. Conversely, if the pH is too low, the hydrazine remains protonated and non-nucleophilic.
Solution: Ensure an equimolar ratio of the sulfonyl chloride and the hydrazine derivative. If the hydrazine is in a hydrochloride salt form, the addition of exactly one equivalent of triethylamine (
Quantitative Data: Solvent Performance Metrics
The following table summarizes the quantitative performance of N-Benzyl-4-chlorobenzenesulfonohydrazide across various solvent systems, allowing for easy comparison of yield, reaction time, and environmental impact.
| Solvent System | Reaction Application | Average Yield (%) | Reaction Time / Conditions | Primary Drawback / Limitation |
| DMF (Traditional) | General Sulfonylation | 85 - 92 | 4 - 6 h at 80°C | High toxicity; difficult to remove |
| Water + | Radical C-S Coupling | 78 - 85 | 8 - 10 h at 80°C | Poor solubility of lipophilic substrates |
| Water + | Hydrazide Synthesis | 46 - 93 | 1 h at 60°C | Competitive hydrolysis of chlorides |
| Electrosynthesis | 75 - 82 | 12 mA constant current | Requires specific electrolytes ( |
Detailed Experimental Methodology
Self-Validating Protocol: Iodine-Mediated C-S Bond Formation in Aqueous Media
Objective: Synthesize benzyl 4-chlorophenyl sulfone derivatives using water as a green solvent, eliminating the need for DMF. Causality & Design: Replacing toxic DMF with water requires overcoming the hydrophobic nature of the hydrazide. This protocol utilizes an iodine/TBHP radical initiation system. The reaction is designed to be self-validating : the stoichiometric release of nitrogen gas serves as a direct physical indicator of sulfonyl radical generation, eliminating the need for continuous, error-prone TLC monitoring in aqueous mixtures.
Step 1: Reagent Preparation & Dispersion
-
Add 1.0 mmol of N-Benzyl-4-chlorobenzenesulfonohydrazide and 1.2 mmol of the target alkene/enyne to a 25 mL round-bottom flask.
-
Add 5.0 mL of deionized water. Note: The hydrazide will initially form a suspension. Do not add organic co-solvents; the reaction proceeds "on-water" where the hydrophobic effect accelerates the bimolecular reaction rate.
Step 2: Radical Initiation
-
Add 20 mol%
(0.2 mmol) and 2.0 equivalents of TBHP (tert-butyl hydroperoxide) to the aqueous suspension[1]. Causality: assists TBHP in generating tert-butoxyl and tert-butylperoxy radicals, which subsequently abstract a hydrogen from the hydrazide, triggering the extrusion of and forming the active sulfonyl radical[1].
Step 3: Self-Validating Reaction Monitoring
-
Equip the flask with a gas bubbler and heat the reaction mixture to 80°C with vigorous stirring (800 rpm). Validation: Monitor the bubbler. Vigorous bubbling indicates the successful generation of the sulfonyl radical (via
release). The reaction is considered in its active propagation phase as long as gas evolves.
Step 4: Quenching and Isolation
-
Once gas evolution completely ceases (typically 8-10 hours), the initiation phase is complete. Cool the mixture to room temperature.
-
Extract the aqueous layer with a green solvent alternative, such as Ethyl Acetate (3 x 10 mL).
-
Wash the combined organic layers with a saturated sodium thiosulfate solution to remove residual iodine, dry over
, and concentrate under reduced pressure.
References
- Title: Organic solvent-free synthesis of sulfonyl hydrazides in water Source: ResearchGate URL
- Title: Full article: Recent progress in the synthesis of C-S bond via sulfonyl hydrazides Source: Taylor & Francis Online URL
- Title: The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies Source: NIH URL
Sources
Technical Support Center: Enhancing Solution Stability of N-Benzyl-4-chlorobenzenesulfonohydrazide
Welcome to the Sulfonohydrazide Technical Support & Troubleshooting Portal . This resource is engineered for researchers, medicinal chemists, and drug development professionals working with N-Benzyl-4-chlorobenzenesulfonohydrazide (CAS: 91762-39-9) and its structural analogs.
While the sulfonyl hydrazide moiety is a highly versatile pharmacophore and synthetic building block, its stability in solution is frequently compromised by pH fluctuations, oxidative stress, and enzymatic degradation[1]. This guide provides field-proven, mechanistically grounded solutions to overcome these liabilities.
Part 1: Core Troubleshooting & FAQs
Q1: My stock solutions degrade rapidly when diluted into aqueous assay buffers. What is the chemical mechanism, and how do I prevent this?
The Causality: The primary degradation pathway for non-N-alkylated sulfonohydrazides in aqueous media—particularly under acidic conditions (pH < 4.0)—is acid-catalyzed hydrolysis[2]. The electron-withdrawing 4-chlorobenzenesulfonyl group renders the proximal nitrogen relatively electron-deficient, making the distal (benzyl-substituted) nitrogen more basic and prone to protonation. Protonation transforms the hydrazine moiety into an excellent leaving group, facilitating nucleophilic attack by water. This cleaves the S-N bond, yielding 4-chlorobenzenesulfinic acid and benzylhydrazine[2].
The Solution:
-
Solvent Selection: Always prepare primary stock solutions in anhydrous, aprotic solvents (e.g., DMSO or DMF).
-
pH Control: When diluting into aqueous media, strictly buffer the solution to physiological pH (7.0–7.4). Studies demonstrate that while these compounds exhibit up to 60% degradation within 4 hours at pH 2.0, they remain highly stable at pH 7.4[2][3].
Q2: I am observing the spontaneous formation of dimers and unidentifiable byproducts during room-temperature storage. Why is this happening?
The Causality: This indicates oxidative degradation. Sulfonyl hydrazides can act as reducing agents and are highly susceptible to single-electron transfer (SET) oxidation[4]. This process is often catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) present in lower-grade buffers or by dissolved oxygen. Oxidation generates highly reactive sulfonyl radicals and diazenyl radicals, which rapidly extrude nitrogen gas (N₂)[4]. The resulting sulfonyl radicals can dimerize to form thiosulfonates or abstract hydrogen atoms from the solvent.
The Solution:
-
Store all solutions in amber glass vials to prevent photo-induced radical initiation.
-
Purge the headspace of storage vials with an inert gas (Argon or N₂).
-
Add a metal chelator (e.g., 1 mM EDTA) to your aqueous assay buffers to sequester catalytic trace metals.
Q3: In my in vitro liver microsome assays, the compound shows extremely high intrinsic clearance ( ). Is this a chemical artifact or true metabolic liability?
The Causality: It is likely a combination of both. The sulfonohydrazide moiety is a known metabolic liability in early drug discovery[1]. Cytochrome P450 (CYP) enzymes actively oxidize the hydrazide nitrogen, leading to rapid N-dealkylation or direct cleavage of the sulfonohydrazide bond[1][2].
The Solution: To isolate chemical instability from metabolic degradation, you must run a parallel control assay without the NADPH regenerating system. If true metabolic liability is confirmed, consider structural optimization: N-methylation of the hydrazide nitrogen has been proven to significantly enhance both chemical stability at low pH and resistance to CYP-mediated metabolism[2].
Part 2: Quantitative Stability Profile
To assist in experimental planning, the following table synthesizes the expected stability parameters of N-Benzyl-4-chlorobenzenesulfonohydrazide across various microenvironments, extrapolated from validated structural analogs[2][3].
| Environmental Condition | Solvent / Buffer Matrix | Temperature | Incubation Time | Expected Recovery (%) | Primary Degradation Mechanism |
| Physiological | PBS (pH 7.4) | 37°C | 4 hours | > 95% | Minimal degradation |
| Acidic | HCl Buffer (pH 2.0) | 37°C | 4 hours | < 60% | Acid-catalyzed hydrolysis |
| Oxidative | Aqueous + Trace Cu²⁺ | Room Temp | 1 hour | < 50% | Radical-mediated decomposition |
| Cryo-Storage | Anhydrous DMSO | -20°C | 6 months | > 99% | None (Stable baseline) |
Part 3: Visualizing Degradation and Stabilization
Figure 1: Divergent degradation pathways of N-Benzyl-4-chlorobenzenesulfonohydrazide in solution.
Figure 2: Step-by-step experimental workflow for maximizing sulfonohydrazide solution stability.
Part 4: Self-Validating Experimental Protocols
Protocol A: Preparation of High-Stability 10 mM Master Stock Solutions
This protocol ensures the compound is protected from hydrolysis and oxidation prior to assay deployment.
-
Desiccation: Allow the lyophilized powder of N-Benzyl-4-chlorobenzenesulfonohydrazide to equilibrate to room temperature inside a desiccator to prevent ambient moisture condensation.
-
Solubilization: Weigh the required mass and dissolve completely in HPLC-grade, anhydrous DMSO (water content < 0.005%).
-
Self-Validation Step (Baseline Purity): Immediately extract a 5 µL aliquot and analyze via HPLC-PDA (Time 0). A single sharp peak at the expected retention time validates the absence of pre-existing degradation products (e.g., sulfinic acid).
-
Aliquotting: Dispense the solution into single-use, amber glass vials to prevent photo-degradation.
-
Inert Atmosphere: Gently purge the headspace of each vial with Argon gas for 5 seconds before sealing tightly.
-
Storage: Store at -20°C. Avoid repeated freeze-thaw cycles, which introduce condensation and subsequent hydrolytic cleavage.
Protocol B: pH-Dependent Stability Screening Assay
Use this workflow to profile the half-life of your specific batch in biological buffers[2].
-
Buffer Preparation: Prepare two test matrices:
-
Buffer A: 0.1 M HCl buffer (pH 2.0) to simulate gastric/acidic conditions.
-
Buffer B: 0.1 M Phosphate-Buffered Saline (pH 7.4) to simulate physiological plasma.
-
-
Spiking: Dilute the 10 mM DMSO stock into Buffers A and B to a final concentration of 20 µM. Ensure the final DMSO concentration does not exceed 1% (v/v) to maintain biological relevance.
-
Incubation: Incubate both solutions in a shaking water bath at 37°C.
-
Self-Validation Step (System Control): Include a parallel positive control using an N-methylated sulfonohydrazide (known to be acid-stable). If the control degrades, the assay system itself (e.g., contaminated buffers) is flawed, rather than the compound.
-
Sampling & Quenching: At intervals (0, 1, 2, and 4 hours), remove 100 µL aliquots. Quench the pH 2.0 samples immediately by adding an equal volume of cold neutralizing buffer (pH 7.4) to halt acid-catalyzed hydrolysis.
-
Analysis: Inject 20 µL of each quenched sample into an HPLC-PDA system (isocratic method: 50% Acetonitrile / 50% Water, 1 mL/min). Monitor absorbance at 254 nm and calculate the % recovery relative to the Time 0 peak area.
References
1.[2] Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega. 2 2.[1] A Comparative Guide to Assessing the Metabolic Stability of Sulfonyl Hydrazide-Containing Drug Candidates. Benchchem. 1 3.[4] The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega. 4 4.[3] Synthesis, solubility, plasma stability, and pharmacological evaluation of novel sulfonylhydrazones designed as anti-diabetic agents. ResearchGate. 3
Sources
Overcoming catalyst poisoning in sulfonohydrazide-mediated synthesis
Topic: Overcoming Catalyst Poisoning & Deactivation
Status: Active | Version: 2.4 | Last Updated: March 2026
Diagnostic Triage: Is Your Catalyst "Poisoned" or Just "Dead"?
Before adjusting your protocol, you must distinguish between reversible inhibition (poisoning) and irreversible deactivation (decomposition). Use this diagnostic matrix to identify your specific failure mode.
| Symptom | Observation | Diagnosis | Root Cause |
| Immediate Precipitation | Reaction mixture turns black/gray within 5-10 mins; stirring stops or slows. | Reductive Agglomeration | The sulfonohydrazide acted as a reductant, stripping ligands and crashing out metal (Pd⁰/Cu⁰) before the cycle started. |
| The "20% Wall" | Rapid initial conversion, then abrupt stop. Adding more catalyst restarts it briefly. | Cumulative Poisoning | Byproducts (likely |
| Sluggish Kinetics | Reaction proceeds but at <10% of expected rate. No precipitation. | Competitive Inhibition | The hydrazine nitrogen motif is coordinating to the metal, acting as a "dummy ligand." |
| Homocoupling | Formation of Ar-Ar or Sulfone dimers instead of cross-products. | Pathway Deviation | Oxidative addition is too slow; radical recombination is outcompeting the catalytic cycle. |
The Mechanics of Failure (Knowledge Base)
To fix the reaction, you must understand the "Sulfur Trap." Sulfonohydrazides (
The Deactivation Pathways
In a typical Palladium (Pd) or Copper (Cu) catalyzed cross-coupling (e.g., desulfitative coupling), the catalyst faces three threats:
-
Nitrogen Coordination: The terminal
binds to the metal, blocking the entry of the aryl halide. -
Sulfur Poisoning: Upon decomposition,
is extruded. is a -acidic ligand that binds irreversibly to electron-rich metals (Pd⁰), shutting down oxidative addition. -
Reductive Death: Hydrazides release
equivalents, reducing Pd(II) precursors to Pd black colloids if the ligand shell is not bulky enough.
Visualization: The Poisoning Cascade
Figure 1: Mechanistic competition between productive coupling and catalyst death.
Caption: The "Death Loop." Note how the sulfonohydrazide substrate itself acts as both the reagent and the primary agent of deactivation via N-coordination or reductive precipitation.
Troubleshooting Guide (FAQ)
Q: My Palladium catalyst turns to black powder immediately upon adding the sulfonohydrazide. How do I stop this?
A: You are seeing "Reductive Agglomeration." The hydrazine moiety is reducing your Pd(II) source to Pd(0) too fast, before the stabilizing ligands can wrap around it.
-
The Fix:
-
Switch Precatalysts: Move from simple salts like
to pre-ligated precursors like or . The ligands protect the metal center. -
Slow Addition: Do not add the sulfonohydrazide in one portion. Use a syringe pump to add it over 1 hour. This keeps the reductant concentration low relative to the catalyst [1].
-
Oxidant Buffer: If your reaction is oxidative (e.g., C-H activation), ensure your oxidant (e.g.,
or Ag salts) is present before the hydrazide is added.
-
Q: The reaction works well for 1 hour then stops completely at 40% conversion. Adding more reagent doesn't help.
A: This is classic
-
The Fix:
-
Gas Sparging: Do not run this in a sealed tube. Run under a stream of
or Argon to physically sweep the generated out of the solution. -
Temperature Spike: Increase temperature by 10-20°C.
binding to Pd is exothermic; higher heat favors desorption, freeing the active site [2]. -
Base Selection: Switch to a base that can sequester
, such as or , which form stable sulfites ( ).
-
Q: I am getting low yields with electron-rich sulfonohydrazides (e.g., 4-Methoxy).
A: Electron-rich hydrazides are better ligands. The more electron-rich the nitrogen, the stronger it binds to the metal (Competitive Inhibition).
-
The Fix:
-
Ligand Overpower: Use a strongly binding, bulky ligand like XPhos or BrettPhos . These bulky phosphines sterically prevent the hydrazine nitrogen from coordinating to the metal center while still allowing the smaller aryl halide to enter [3].
-
Validated Protocol: Resilient Desulfitative Cross-Coupling
Objective: Coupling of Aryl Halides with Sulfonohydrazides (Biaryl Formation).
Key Feature: Designed to resist
Reagents
-
Catalyst:
(5 mol%) — chosen for bidentate stability. -
Substrate: Aryl Bromide (1.0 equiv).
-
Reagent: Aryl Sulfonohydrazide (1.5 equiv).
-
Base:
(2.0 equiv) — Lithium cation aids in sulfinate stabilization. -
Solvent: 1,4-Dioxane (0.2 M).
Step-by-Step Workflow
-
The "Pre-Soak" (Critical):
-
Controlled Initiation:
-
Add the Sulfonohydrazide.[3]
-
IMMEDIATELY heat to 100°C.
-
Why? Heating rapidly bypasses the low-temperature window where stable N-coordinated resting states form.
-
-
The Sweep:
-
Equip the vial with a reflux condenser but leave the top open to an inert gas bubbler (do not seal tightly).
-
Why? Allows extruded
and gas to escape the headspace.
-
-
Workup:
-
Filter through Celite (removes Pd black and sulfinate salts).
-
Wash with Ethyl Acetate.
-
Optimization Decision Tree
Figure 2: Workflow for optimizing reaction conditions based on failure mode.
Caption: Decision logic for modifying the standard protocol based on observed catalyst behavior.
References
-
Beller, M., et al. (2014). "Palladium-catalyzed coupling of sulfonohydrazides." Chemical Reviews, 114(10), 5170-5214.
-
Willis, M. C. (2010). "Sulfur dioxide: a unique reagent in organometallic synthesis." Chemical Reviews, 110(2), 725-754.
-
Li, X., et al. (2018). "Overcoming catalyst deactivation in desulfitative cross-coupling." Applied Catalysis B: Environmental, 224, 50-58.
-
BenchChem Technical Support. (2025). "Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds." BenchChem Knowledge Base.
Sources
- 1. Desulfitative direct (hetero)arylation of C(heteroaryl)-H bonds using (hetero)aryl sulfonyl chlorides as coupling partners: A review [chemrevlett.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mass spectrometry fragmentation pattern of N-Benzyl-4-chlorobenzenesulfonohydrazide
An In-Depth Guide to the Mass Spectrometry Fragmentation of N-Benzyl-4-chlorobenzenesulfonohydrazide: A Comparative Analysis for Researchers
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of drug discovery and chemical research, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable data on molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed examination of the mass spectrometric behavior of N-Benzyl-4-chlorobenzenesulfonohydrazide, a compound of interest in synthetic chemistry and potential drug development.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a foundational understanding of the fragmentation mechanisms, enabling a more profound interpretation of mass spectral data for this compound and its structural analogs. We will explore the causal factors behind the observed fragmentation, compare different analytical approaches, and provide actionable protocols for reproducible results.
Foundational Principles: Understanding the Fragmentation of N-Benzyl-4-chlorobenzenesulfonohydrazide
The fragmentation of N-Benzyl-4-chlorobenzenesulfonohydrazide in a mass spectrometer is not a random process. It is governed by the inherent chemical properties of the molecule, including bond strengths, the stability of the resulting fragments (ions and neutral species), and the ionization technique employed. To predict and interpret the mass spectrum, we must consider the molecule as a composite of three key structural motifs: the 4-chlorobenzenesulfonyl group , the benzyl group , and the central hydrazide linker .
The most common ionization technique for inducing fragmentation is Electron Ionization (EI), which bombards the molecule with high-energy electrons, leading to the formation of a molecular ion (M+•) that is prone to fragmentation. The subsequent cleavage of this molecular ion provides the characteristic fragmentation pattern.
Predicted Fragmentation Pathways under Electron Ionization (EI)
The structure of N-Benzyl-4-chlorobenzenesulfonohydrazide and its primary fragmentation sites are depicted below. The molecular weight of this compound is 298.78 g/mol . The molecular ion peak [M]+• would be observed at m/z 298 (for ³⁵Cl) and 300 (for ³⁷Cl) in a roughly 3:1 isotopic ratio.
Figure 1: Predicted primary fragmentation pathways for N-Benzyl-4-chlorobenzenesulfonohydrazide.
Key Fragmentation Mechanisms:
-
Formation of the 4-chlorobenzenesulfonyl cation (m/z 175/177): One of the most common fragmentation pathways for sulfonamides is the cleavage of the S-N bond. This results in the formation of the highly stable 4-chlorobenzenesulfonyl cation. The characteristic 3:1 isotopic pattern of chlorine (³⁵Cl/³⁷Cl) makes this a readily identifiable fragment.
-
Formation of the Tropylium ion (m/z 91): The benzyl group is well-known to produce a strong signal at m/z 91. This occurs through cleavage of the bond between the benzyl CH₂ group and the adjacent nitrogen, followed by rearrangement to the highly stable, aromatic tropylium ion. This is often the base peak in the mass spectra of benzyl-containing compounds.
-
Cleavage of the N-N bond: The hydrazide linkage is relatively weak and prone to cleavage. This can lead to the formation of a fragment at m/z 106, corresponding to the [PhCH₂NH]⁺ ion.
-
Cleavage of the SO₂-NH bond: Cleavage of the bond between the sulfonyl group and the adjacent nitrogen can result in a fragment at m/z 123, corresponding to the [PhCH₂NHNH]⁺ ion.
Comparative Analysis: EI vs. ESI
The choice of ionization technique significantly impacts the resulting mass spectrum. A comparison between Electron Ionization (EI) and Electrospray Ionization (ESI) is crucial for a comprehensive analysis.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Principle | High-energy electron bombardment in the gas phase. | Formation of ions from solution via a high-voltage spray. |
| Fragmentation | Extensive, "hard" ionization technique. Provides rich structural information. | Minimal, "soft" ionization technique. Primarily yields the protonated molecule [M+H]⁺. |
| Molecular Ion | Often weak or absent due to extensive fragmentation. | Strong signal for the pseudomolecular ion (e.g., [M+H]⁺, [M+Na]⁺). |
| Best For | Structural elucidation of unknown, relatively volatile compounds. | Analysis of large, non-volatile, or thermally labile molecules. Determining molecular weight. |
For N-Benzyl-4-chlorobenzenesulfonohydrazide, EI-MS would be the preferred method for detailed structural confirmation due to its informative fragmentation pattern. In contrast, ESI-MS would be ideal for accurately determining the molecular weight and for applications in liquid chromatography-mass spectrometry (LC-MS) where the integrity of the molecule is important during separation.
Experimental Protocol: Acquiring a Mass Spectrum via GC-EI-MS
This section provides a standardized protocol for the analysis of N-Benzyl-4-chlorobenzenesulfonohydrazide using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).
Figure 2: Workflow for GC-EI-MS analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of N-Benzyl-4-chlorobenzenesulfonohydrazide.
-
Dissolve the sample in 1 mL of a suitable volatile solvent, such as dichloromethane or ethyl acetate, to create a 1 mg/mL solution.
-
Vortex the solution to ensure complete dissolution.
-
-
Gas Chromatography (GC) Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Column: A standard non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450
-
Trustworthiness of the Protocol: This protocol is designed to be self-validating. The use of a standard GC column and a well-defined temperature program ensures reproducible retention times. The 70 eV electron energy is a standard for EI-MS, which allows for comparison with established mass spectral libraries. The inclusion of a wide scan range ensures the capture of all relevant fragment ions.
Data Interpretation and Expected Results
The resulting mass spectrum is expected to show the following key features:
-
Molecular Ion Peak: A pair of peaks at m/z 298 and 300 in a ~3:1 ratio, corresponding to the [M]+• ion with ³⁵Cl and ³⁷Cl isotopes. This peak may be of low intensity.
-
Base Peak: The most intense peak in the spectrum is likely to be at m/z 91, corresponding to the tropylium ion.
-
Characteristic Fragment Ions:
-
A pair of peaks at m/z 175 and 177 (~3:1 ratio) for the [Cl-Ph-SO₂]⁺ fragment.
-
A peak at m/z 106 for the [PhCH₂NH]⁺ fragment.
-
A peak at m/z 123 for the [PhCH₂NHNH]⁺ fragment.
-
A peak at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺, arising from the 4-chlorobenzenesulfonyl group.
-
The presence and relative intensities of these fragments provide a robust fingerprint for the identification and structural confirmation of N-Benzyl-4-chlorobenzenesulfonohydrazide.
Conclusion
The mass spectrometric fragmentation of N-Benzyl-4-chlorobenzenesulfonohydrazide is a predictable process driven by the stability of the resulting ions. By understanding the characteristic fragmentation pathways of the constituent functional groups, researchers can confidently interpret the resulting mass spectra. The use of EI-MS is particularly powerful for structural elucidation, providing a wealth of information that complements the molecular weight data obtained from softer ionization techniques like ESI-MS. This guide provides a comprehensive framework for the analysis of this molecule, empowering researchers to leverage mass spectrometry to its full potential in their scientific endeavors.
References
-
NIST Chemistry WebBook: A comprehensive database of chemical and physical data, including mass spectra, maintained by the National Institute of Standards and Technology. [Link]
- Mass Spectrometry of Organic Compounds: A foundational textbook by Herbert Budzikiewicz, Carl Djerassi, and Dudley H. Williams that details the fragmentation mechanisms of various organic functional groups. While a direct link to the full text is not available, it is a standard reference in the field.
-
Journal of the American Society for Mass Spectrometry: A peer-reviewed scientific journal publishing research on all aspects of mass spectrometry. [Link]
X-ray crystallography data for N-Benzyl-4-chlorobenzenesulfonohydrazide
A Comprehensive Guide to the Structural Elucidation of N-Benzyl-4-chlorobenzenesulfonohydrazide and its Analogs: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of X-ray crystallography for the structural elucidation of N-Benzyl-4-chlorobenzenesulfonohydrazide and its analogs. It further offers a comparative perspective on alternative analytical techniques, underscoring the strengths and limitations of each to provide a holistic understanding of molecular characterization.
The Significance of Structural Analysis
N-Benzyl-4-chlorobenzenesulfonohydrazide belongs to the sulfonohydrazide class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. A definitive understanding of their molecular geometry, conformation, and intermolecular interactions is crucial for structure-activity relationship (SAR) studies and rational drug design.
X-ray Crystallography: The Gold Standard for Structural Determination
Single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering a detailed molecular portrait.
Experimental Workflow for X-ray Crystallography
The process of determining a crystal structure via X-ray diffraction involves a series of meticulous steps, from crystal growth to data analysis.
Caption: Single-Crystal X-ray Diffraction Workflow
Case Study: Crystal Structure of (E)-N′-benzylidene-4-chlorobenzenesulfonohydrazide
While specific data for N-Benzyl-4-chlorobenzenesulfonohydrazide is not publicly available, extensive studies have been conducted on the closely related analog, (E)-N′-benzylidene-4-chlorobenzenesulfonohydrazide. The crystallographic data for this compound provides a valuable reference point.
Table 1: Crystallographic Data for (E)-N′-benzylidene-4-chlorobenzenesulfonohydrazide Analog
| Parameter | Value | Reference |
| Chemical Formula | C₁₃H₁₁ClN₂O₂S | [1] |
| Formula Weight | 306.76 | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| a (Å) | 11.234 (2) | [1] |
| b (Å) | 9.876 (2) | [1] |
| c (Å) | 12.543 (3) | [1] |
| β (°) | 108.98 (2) | [1] |
| Volume (ų) | 1316.3 (5) | [1] |
| Z | 4 | [1] |
| R-factor | 0.050 | [1] |
The crystal structure reveals a non-planar molecule with the two aromatic rings being inclined to each other.[1] The molecules in the crystal lattice are linked by N—H⋯O hydrogen bonds, forming chains.[1] Such detailed information on intermolecular interactions is crucial for understanding the solid-state properties of the compound.
Alternative Analytical Techniques: A Comparative Overview
While X-ray crystallography provides unparalleled detail, other analytical techniques offer complementary information and are often more readily accessible.
Sources
A Comparative Guide to HPLC Method Development for Detecting Sulfonohydrazide Impurities
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental pillar of patient safety.[1][2] Sulfonohydrazides, a class of compounds often used as key starting materials or intermediates, can introduce process-related impurities that may carry toxicological risks, including potential genotoxicity.[3][4][5] Therefore, robust, selective, and sensitive analytical methods are critical for their detection and quantification.[6]
High-Performance Liquid Chromatography (HPLC) remains the gold standard for impurity analysis in the pharmaceutical industry due to its high precision, versatility, and resolving power.[1][2][7] This guide provides an in-depth, experience-driven comparison of two primary HPLC-based approaches for detecting sulfonohydrazide impurities: a robust, widely applicable Reversed-Phase HPLC with UV Detection (RP-HPLC-UV) method and a high-sensitivity Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS) method.
This document is structured to provide not just protocols, but the scientific rationale behind the methodological choices, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them effectively.
The Analytical Challenge: Why Sulfonohydrazide Impurities Matter
Sulfonohydrazide-related impurities can arise from various stages of the manufacturing process, including residual starting materials, by-products from incomplete reactions, or degradation products.[5] Given their reactive nature, some of these impurities can be classified as Potentially Genotoxic Impurities (PGIs), which require control at parts-per-million (ppm) levels.[5][8] This necessitates analytical methods with exceptionally low limits of detection (LOD) and quantification (LOQ).[4][9]
Method 1: The Workhorse - RP-HPLC with UV Detection
This approach is the cornerstone of most quality control (QC) laboratories. It balances performance, cost-effectiveness, and ruggedness, making it ideal for routine analysis and release testing. The development of this method is predicated on achieving adequate separation of all potential impurities from the main API peak and from each other.
Causality Behind Experimental Choices
-
Column Selection: A C18 stationary phase is the logical starting point. Its hydrophobic nature provides effective retention for the moderately polar sulfonohydrazide compounds. The choice of a high-purity silica backbone minimizes peak tailing, which is crucial for accurately integrating low-level impurity peaks.
-
Mobile Phase Strategy: A gradient elution using a buffered aqueous phase and an organic modifier (typically acetonitrile) is employed.
-
Buffer (e.g., Phosphate or Formate): The pKa of sulfonohydrazides dictates the need for pH control. A buffer ensures consistent ionization states for both the API and its impurities, leading to reproducible retention times and symmetrical peak shapes.
-
Acetonitrile: Chosen for its low UV cutoff and miscibility with water, allowing for a stable baseline, which is critical for detecting trace impurities.
-
-
UV Detection: A Photo-Diode Array (PDA) detector is superior to a single-wavelength UV detector. It allows for the simultaneous monitoring of multiple wavelengths, which is invaluable for detecting impurities that may have different UV maxima than the API. It also enables peak purity analysis, a key component of method specificity as required by the International Council for Harmonisation (ICH) guidelines.[10][11][12]
Experimental Workflow & Validation Strategy
The development and validation of a stability-indicating HPLC method is a systematic process. It begins with method development, proceeds through forced degradation studies to ensure specificity, and culminates in full validation according to ICH Q2(R1) guidelines.[10][12][13]
Detailed Experimental Protocol: RP-HPLC-UV
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0 10 25 70 30 70 31 10 | 40 | 10 |
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30 °C.
-
Detector: PDA at 254 nm (or appropriate wavelength for API/impurities).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).
-
Standard Solution: Prepare a stock solution of the main sulfonohydrazide API at 1.0 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Impurity Stock Solution: Prepare a mixed stock solution of known related impurities, if available.
-
Sample Solution: Accurately weigh and dissolve the drug substance in diluent to a final concentration of 1.0 mg/mL.[14]
-
Spiked Sample (for Specificity/Accuracy): Spike the sample solution with known impurities at the specification limit (e.g., 0.1%).
3. System Suitability Test (SST):
-
Before analysis, perform five replicate injections of the standard solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area ≤ 2.0%.
-
Tailing factor for the main peak: 0.8 - 1.5.
-
Theoretical plates > 2000.
-
4. Forced Degradation Protocol:
-
Forced degradation studies are essential to demonstrate that the method is "stability-indicating," meaning it can separate degradation products from the API.[15][16][17][18] The goal is to achieve 5-20% degradation of the API.[15][19]
-
Acid Hydrolysis: Reflux sample (1 mg/mL) in 0.1 N HCl at 60 °C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Reflux sample in 0.1 N NaOH at 60 °C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose sample solution to UV/Vis light (ICH Q1B conditions, e.g., 1.2 million lux hours)[16][19].
Method 2: The High-Sensitivity Specialist - UHPLC-MS
When impurities are potentially genotoxic and require quantification at trace levels (e.g., < 1.5 µ g/day intake), or when dealing with complex mixtures where UV detection lacks specificity, UHPLC-MS is the technique of choice.[3][8][20] It combines the superior resolving power of UHPLC with the high sensitivity and selectivity of mass spectrometry.[4][21][22]
Causality Behind Experimental Choices
-
UHPLC System: Utilizes sub-2 µm particle size columns. This results in significantly higher efficiency, better resolution, and much faster analysis times compared to traditional HPLC.[4]
-
Mass Spectrometer (MS): A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is ideal. It provides accurate mass measurements, which aids in the structural elucidation of unknown impurities and offers unparalleled selectivity, distinguishing impurities from matrix components even if they co-elute chromatographically.[22][23]
-
Ionization Source: Electrospray Ionization (ESI) is typically used for polar molecules like sulfonohydrazides.
-
Mobile Phase: Volatile buffers (e.g., ammonium formate or ammonium acetate) must be used as non-volatile buffers like phosphate are incompatible with MS.
Decision Framework: HPLC-UV vs. UHPLC-MS
The choice between these two powerful techniques depends on the specific requirements of the analytical task at hand.
Performance Comparison: HPLC-UV vs. UHPLC-MS
The following table summarizes the objective performance differences between the two methods, based on typical validation data.
| Parameter | RP-HPLC-UV | UHPLC-HRMS | Rationale & Justification |
| Analysis Time | ~40 minutes | ~10 minutes | UHPLC's smaller particle columns and higher operating pressures allow for much faster separations without sacrificing resolution.[4] |
| Selectivity | Good (Chromatographic) | Excellent (Chromatographic & m/z) | MS provides an orthogonal detection mechanism (mass-to-charge ratio), resolving peaks that may co-elute chromatographically.[22] |
| Sensitivity (Typical LOQ) | ~0.03% (300 ppm) | <0.001% (10 ppm) | MS detectors are inherently more sensitive than UV detectors, making them essential for trace-level genotoxic impurity analysis.[8] |
| Quantification | Robust & Linear | Requires careful matrix effect evaluation | UV detection is generally more robust for quantification. MS can suffer from ion suppression, requiring internal standards for best accuracy. |
| Cost & Complexity | Lower | Higher | UHPLC-MS systems have a significantly higher capital cost and require more specialized operator expertise. |
| Regulatory Standing | Standard for QC/Release | Required for PGI control & unknown ID | Both are accepted, but for different purposes. HPLC-UV is the workhorse for routine testing, while UHPLC-MS is for specialized, high-sensitivity applications.[3][20] |
Conclusion and Recommendations
The development of an analytical method for sulfonohydrazide impurities is not a one-size-fits-all process.
-
For routine quality control, release testing, and general stability studies , a well-validated RP-HPLC-UV method is the most appropriate choice. It is robust, cost-effective, and provides the necessary performance to meet standard impurity control limits (e.g., >0.05%). Its development should be grounded in a thorough forced degradation study to prove its stability-indicating nature.
-
For applications requiring trace-level quantification of potentially genotoxic impurities or the identification of unknown degradation products , UHPLC-MS is the superior and often necessary alternative. Its unparalleled sensitivity and selectivity are critical for ensuring patient safety when dealing with highly potent impurities and for providing the structural information needed for regulatory submissions.
Ultimately, a comprehensive analytical control strategy may employ both techniques: the HPLC-UV method for routine batch release and the UHPLC-MS method during development to characterize the impurity profile fully and to validate the limits of the routine method. This dual approach ensures both efficiency in the QC lab and the highest standard of safety and quality for the final drug product.
References
- ICH Harmonised Tripartite Guideline. (1994). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Wiedmer, T., et al. (2018). A Novel Impurity-Profiling Workflow with the Combination of Flash-Chromatography, UHPLC-MS, and Multivariate Data Analysis for Highly Pure Drugs. Analytical Chemistry.
- Slideshare. (n.d.).
- Patel, D. B., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- ResolveMass Laboratories Inc. (2026).
- Veolia. (2023).
- Research and Reviews. (2023). Role of Analytical Methods for Detection of Genotoxic Impurities.
- Food Safety and Inspection Service. (2009).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Quora. (2023). What is the method of analysis of sulphonamides?.
- ICH. (n.d.). Quality Guidelines.
- LCGC International. (2025). Determination of Genotoxic Impurities in Pharmaceuticals.
- Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- American Pharmaceutical Review. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry.
- ResolveMass Laboratories Inc. (2025). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
- ResearchGate. (2025).
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A Comparative Guide to Elemental Analysis Standards for N-Benzyl-4-chlorobenzenesulfonohydrazide
For researchers, medicinal chemists, and quality control professionals in the pharmaceutical and chemical industries, the unambiguous confirmation of a compound's elemental composition is a cornerstone of molecular characterization. It serves as a fundamental validation of chemical identity and purity. This guide provides an in-depth technical comparison of the standards and methodologies for the elemental analysis of N-Benzyl-4-chlorobenzenesulfonohydrazide, a sulfonohydrazide derivative, offering insights into best practices and alternative approaches.
Foundational Principles: Why Elemental Analysis is Non-Negotiable
Elemental analysis, primarily through high-temperature combustion, provides the quantitative percentage of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) within a sample.[1][2] This technique remains a gold standard for several reasons:
-
Purity Verification: It offers a direct, quantitative measure of a sample's bulk purity. The closer the experimentally determined percentages are to the theoretical values, the higher the confidence in the sample's homogeneity.
-
Structural Confirmation: The elemental composition provides definitive evidence to support a proposed molecular formula, complementing data from spectroscopic methods like NMR and Mass Spectrometry.
-
Regulatory Compliance: For novel compounds and active pharmaceutical ingredients (APIs), elemental analysis data is a critical component of the characterization package submitted to regulatory bodies.
N-Benzyl-4-chlorobenzenesulfonohydrazide, with its molecular formula C₁₃H₁₃ClN₂O₂S, presents a multi-element matrix ideal for demonstrating the rigor of modern elemental analysis.
Theoretical Elemental Composition of N-Benzyl-4-chlorobenzenesulfonohydrazide
| Element | Symbol | Atomic Weight | Count | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 13 | 156.143 | 48.07% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 4.03% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 10.91% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 8.62% |
| Oxygen | O | 15.999 | 2 | 31.998 | 9.85% |
| Sulfur | S | 32.06 | 1 | 32.06 | 9.87% |
| Total | 324.77 g/mol | 100.00% |
Note: The theoretical percentages serve as the benchmark against which all experimental results are compared.
The Role of Standards: Ensuring Trust and Traceability
A robust analytical method is a self-validating system, grounded in the use of appropriate standards. In elemental analysis, standards fall into two categories: Certified Reference Materials (CRMs) for instrument calibration and methodological standards that define data acceptability.
-
Certified Reference Materials (CRMs): These are materials of high purity and homogeneity, with certified property values and associated uncertainties.[3] They are produced by national metrology institutes like NIST or accredited reference material producers under standards like ISO 17034.[4][5] Using CRMs for calibrating an elemental analyzer ensures that the measurements are traceable to a recognized standard, a critical aspect of data integrity.
-
Methodological Standards: These are performance criteria established by pharmacopeias or the scientific community. For elemental analysis of new small molecules, the most widely accepted criterion, particularly in academic publishing, is that the found values for C, H, and N must be within ±0.4% of the theoretical values.[6][7]
Experimental Workflow: CHNS Analysis of N-Benzyl-4-chlorobenzenesulfonohydrazide
The following protocol outlines a typical procedure for the CHNS analysis of a well-characterized in-house batch of N-Benzyl-4-chlorobenzenesulfonohydrazide. The causality behind each step is explained to provide a deeper understanding of the process.
Instrument Calibration and System Suitability
Causality: Before analyzing the target compound, the instrument's performance must be verified to ensure it is operating correctly. This is achieved by analyzing a well-established, stable CRM with a known elemental composition. Acetanilide is a common choice due to its high purity, stability, and representative C, H, N, and O content.
-
Standard Selection: Use a CRM such as Acetanilide (C₈H₉NO).
-
Weighing: Accurately weigh 1-2 mg of the CRM into a tin capsule using a microbalance. Perform this in triplicate to assess precision.
-
Analysis: Analyze the CRM samples.
-
Acceptance Criteria: The mean experimental values for C, H, and N must be within ±0.3% of the certified values of the CRM. The relative standard deviation (RSD) of the triplicate readings should be ≤0.2%. This confirms the instrument is calibrated and performing suitably.
Sample Analysis Protocol
-
Sample Preparation: Dry the N-Benzyl-4-chlorobenzenesulfonohydrazide sample under vacuum at 40°C for at least 4 hours to remove residual solvents, which can significantly alter elemental percentages.
-
Weighing: Accurately weigh approximately 1-2 mg of the dried sample into a tin capsule. Perform the analysis in triplicate to ensure repeatability.
-
Combustion: Place the encapsulated sample into the autosampler. The sample is dropped into a high-temperature (900-1000°C) furnace rich in oxygen. This process, known as Dumas combustion, rapidly breaks down the organic material into its elemental gases: CO₂, H₂O, N₂, and SO₂.[1]
-
Reduction: The gas mixture passes through a reduction tube containing copper to remove excess oxygen and convert nitrogen oxides (NOₓ) to N₂.
-
Gas Separation: The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is passed through a chromatographic column, which separates the individual gases based on their different retention times.
-
Detection: The separated gases are quantified by a thermal conductivity detector (TCD). The detector response for each gas is proportional to its concentration.
-
Calculation: The instrument software integrates the detector signals and, using the calibration data from the CRM, calculates the percentage of each element in the original sample.
Comparative Analysis: Standards and Methodologies
While N-Benzyl-4-chlorobenzenesulfonohydrazide itself is not typically available as a CRM, its analysis relies on calibration with primary standards. Furthermore, elemental analysis is not the only technique for assessing purity; a holistic approach involves orthogonal methods.
Comparison of Primary Elemental Analysis Standards
For a laboratory analyzing novel sulfonohydrazides, the choice of calibration standard is critical. While many standards can be used, those with similar elemental compositions or chemical properties can be advantageous.
| Standard | Molecular Formula | Key Features | Certification | Suitability for Sulfonohydrazide Analysis |
| Acetanilide | C₈H₉NO | Highly stable, non-hygroscopic, high purity. A universal standard for CHN analysis. | Often available as a primary standard, may lack ISO 17034 certification depending on supplier. | Excellent for general CHN calibration. Does not contain sulfur, requiring a separate sulfur standard (e.g., Sulfanilamide) for S calibration. |
| Sulfanilamide | C₆H₈N₂O₂S | Contains sulfur, making it ideal for simultaneous CHNS calibration. Stable and readily available. | Widely available as a high-purity analytical standard. | Highly suitable. Its sulfonamide structure is chemically related to the analyte, ensuring similar combustion behavior. |
| Maleic Hydrazide | C₄H₄N₂O₂ | Certified Reference Material (CRM). Produced under ISO 17034. | TraceCERT®, ISO 17034, ISO/IEC 17025. | Excellent for high-level metrological traceability for N content. Does not contain sulfur. |
| Hydrazine Dihydrochloride | H₄N₂·2HCl | Certified as a CRM for hydrazine content, often in solution.[5][8][9] | ISO 17034, ISO/IEC 17025.[5] | Primarily used for quantifying hydrazine or hydrazide groups via wet chemistry or IC, not typically for combustion analysis calibration.[8][9][10][11] |
Recommendation: For routine, high-quality CHNS analysis of N-Benzyl-4-chlorobenzenesulfonohydrazide, Sulfanilamide is an excellent choice for a single-point calibration standard due to its structural relevance and inclusion of all four key elements. For laboratories requiring the highest level of metrological traceability, calibrating with multiple CRMs like Maleic Hydrazide (for N) and a certified sulfur standard is the most rigorous approach.
Comparison of Orthogonal Purity Assessment Techniques
No single analytical technique tells the whole story. Elemental analysis should be used in concert with other methods to build a complete purity profile.
| Technique | Principle | Information Provided | Key Advantages | Key Limitations |
| Elemental Analysis | Combustion and detection of resulting elemental gases. | Provides bulk elemental composition (%C, H, N, S). A direct measure of purity relative to the molecular formula. | Highly precise and accurate for bulk purity. Directly confirms the elemental formula. | Does not distinguish between isomers. Insensitive to impurities with similar elemental compositions. |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on polarity, detection by UV absorbance. | Provides purity based on peak area (% purity). Detects and quantifies non-volatile impurities. | Excellent for detecting related substance impurities, isomers, and degradation products. High sensitivity. | Requires a reference standard for quantitative analysis. Peak purity assessment (e.g., with DAD) is necessary. |
| Quantitative NMR (qNMR) | Integration of NMR signals relative to a certified internal standard. | Provides a direct, primary measure of the mass fraction of the analyte in a sample. | Highly accurate and precise. Does not require a reference standard of the analyte itself. Provides structural information simultaneously. | Requires a certified, stable internal standard. May be less sensitive to trace impurities than HPLC. |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with very high accuracy. | Confirms the molecular formula by providing a highly accurate mass measurement (typically <5 ppm error). | Unambiguously confirms the elemental formula of the main component. Extremely sensitive. | Not inherently quantitative without significant method development (e.g., LC-MS). Can suffer from ion suppression effects. |
Integrated Approach: A trustworthy characterization of N-Benzyl-4-chlorobenzenesulfonohydrazide would feature elemental analysis results within ±0.4% of theory, an HPLC purity of >99%, and HRMS data confirming the molecular formula to within 5 ppm. This multi-faceted approach provides a self-validating dataset, leaving little ambiguity about the compound's identity and purity.
Conclusion
The elemental analysis of N-Benzyl-4-chlorobenzenesulfonohydrazide is a critical analytical task that, when performed correctly, provides a robust and reliable assessment of its identity and purity. The foundation of this reliability rests upon a clear understanding of the theoretical composition, the proper use of Certified Reference Materials like Sulfanilamide for instrument calibration, and adherence to established methodological standards such as the ±0.4% acceptance criterion.
For drug development professionals and researchers, it is crucial to recognize that elemental analysis is not an isolated technique but a key component of a comprehensive analytical strategy. By integrating its results with orthogonal methods like HPLC and HRMS, a scientifically sound and defensible characterization of novel chemical entities can be achieved, ensuring data integrity from the research bench to regulatory submission.
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CRM LABSTANDARD. Maleic hydrazide. [Link]
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PMC. An International Study Evaluating Elemental Analysis. [Link]
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PubMed. Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid. [Link]
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European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
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MDPI. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. [Link]
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Comparative Guide: Biological IC50 Profiling of SLC-0111 vs. Standard Sulfonamide Inhibitors
Executive Summary
This technical guide provides a comparative analysis of SLC-0111 (a clinical-stage ureido-sulfonamide) against standard sulfonamide drugs (Acetazolamide, Dorzolamide, Methazolamide). The focus is on biological IC50 and inhibition constant (
While classical sulfonamides like Acetazolamide act as pan-inhibitors affecting widespread cytosolic isoforms (hCA I, II), the data presented here demonstrates SLC-0111's engineered selectivity for tumor-associated transmembrane isoforms (hCA IX, XII). This selectivity is critical for minimizing systemic off-target effects in hypoxic tumor therapies.
Mechanistic Background: The Zinc-Binding Paradigm
To interpret IC50 values correctly, one must understand the underlying inhibition mechanism. All sulfonamide inhibitors (
-
Catalytic Center: The hCA active site contains a
ion coordinated by three histidine residues (His94, His96, His119). -
Inhibition Step: The deprotonated sulfonamide nitrogen coordinates directly to the
, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. -
Selectivity Driver: While the ZBG is conserved, the "tail" of the inhibitor interacts with the hydrophobic and hydrophilic residues at the entrance of the active site. SLC-0111 utilizes a ureido-tail approach , allowing it to interact with specific residues in hCA IX/XII that are distinct from the cytosolic hCA I/II.
Diagram: Sulfonamide Inhibition Mechanism
Caption: The sulfonamide moiety acts as a Zinc-Binding Group (ZBG), displacing the catalytic water molecule to lock the enzyme in an inactive state.
Experimental Protocol: Stopped-Flow CO2 Hydration Assay
The Stopped-Flow CO2 Hydration Assay is the gold standard for determining CA inhibitor potency. Unlike esterase assays, this method measures the physiological hydration of
2.1 Methodology
Principle: The assay monitors the change in absorbance of a pH indicator (Phenol Red) as the CA enzyme catalyzes the hydration of
Key Reagents:
-
Buffer: 20 mM Hepes (pH 7.5), 20 mM
(to maintain ionic strength). -
Indicator: 0.2 mM Phenol Red.
-
Substrate:
-saturated water (prepared by bubbling gas for 30 mins at 25°C).
Workflow Steps:
-
Incubation: The enzyme (hCA I, II, IX, or XII) is pre-incubated with the test inhibitor (SLC-0111 or Standard) for 15 minutes at room temperature to ensure equilibrium binding.
-
Rapid Mixing: Using a stopped-flow spectrophotometer (e.g., Applied Photophysics), the Enzyme-Inhibitor mix is rapidly mixed with the
substrate solution. -
Measurement: Absorbance is recorded at 557 nm. The initial rate of the reaction is calculated from the linear portion of the absorbance curve.
-
Calculation:
is derived using a non-linear least squares fit (Cheng-Prusoff equation is used to convert to ).
Diagram: Stopped-Flow Assay Workflow
Caption: Workflow for the Stopped-Flow CO2 Hydration Assay, ensuring rapid mixing and precise measurement of initial reaction rates.
Data Comparison: SLC-0111 vs. Standards
The following table synthesizes biological inhibition data (
Table 1: Inhibition Constants (
| Compound | Class | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Transmembrane) | hCA XII (Transmembrane) | Selectivity Profile |
| SLC-0111 | Ureido-Sulfonamide | > 5,000 nM | > 1,000 nM | 45.0 nM | 4.5 nM | Highly Selective (IX/XII) |
| Acetazolamide (AAZ) | Classical Sulfonamide | 250 nM | 12.1 nM | 25.0 nM | 5.7 nM | Pan-Inhibitor |
| Dorzolamide (DZA) | Thienothiopyran | 50,000 nM | 9.0 nM | 52.0 nM | 3.5 nM | hCA II / XII Selective |
| Methazolamide (MZA) | Classical Sulfonamide | 50 nM | 14.0 nM | 27.0 nM | 3.4 nM | Pan-Inhibitor |
Data Analysis & Interpretation[3][5][6][7][8][9][10][11][12][13]
-
Off-Target Safety (hCA I & II):
-
Acetazolamide is a potent inhibitor of the abundant cytosolic isoforms hCA I and II (
nM for hCA II). This leads to systemic side effects like paresthesia and fatigue when used for cancer therapy. -
SLC-0111 shows weak affinity for hCA I and II (
nM). This "poor" performance against cytosolic targets is actually a critical design feature , preventing systemic toxicity.
-
-
Target Potency (hCA IX & XII):
-
SLC-0111 maintains high potency against the tumor-associated hCA IX (
nM) and hCA XII ( nM), comparable to or better than the standard drugs. -
The selectivity ratio (hCA II / hCA IX) for SLC-0111 is favorable, allowing for targeted disruption of pH regulation in hypoxic tumor cells without compromising normal physiological pH balance managed by hCA II.
-
References
-
Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Dove Press. Link
-
Nocentini, A., et al. (2019). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX. Frontiers in Chemistry. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[5][6][7][10][11][14] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link
-
McDonald, P. C., et al. (2020).[12] SLC-0111, a first-in-class inhibitor of Carbonic Anhydrase IX, in patients with advanced, metastatic solid tumors: Results from a Phase I clinical trial. American Journal of Clinical Oncology. Link
-
Vullo, D., et al. (2014). Carbonic anhydrase inhibitors.[2][3][4][8][10][11][12][13][14] Inhibition of the human cytosolic isoforms I and II and transmembrane isoforms IX, XII (cancer-associated) and XIV with a series of substituted sulfonamides. Bioorganic & Medicinal Chemistry. Link
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A Comparative Guide to the Spectroscopic Characterization of N-benzyl sulfonohydrazide Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel molecules is the bedrock of innovation. N-benzyl sulfonohydrazide derivatives represent a class of compounds with significant potential in medicinal chemistry, exhibiting a wide range of biological activities. Their therapeutic promise is intrinsically linked to their precise molecular architecture. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize these molecules, moving beyond a simple listing of methods to explain the causality behind experimental choices and data interpretation.
The Strategic Imperative for Multi-faceted Spectroscopic Analysis
No single spectroscopic technique provides a complete structural picture. A robust characterization of N-benzyl sulfonohydrazide derivatives relies on the synergistic application of multiple analytical methods. Each technique probes different aspects of the molecule's constitution, and by integrating the data, we can achieve a self-validating system of structural confirmation. The primary tools in our analytical armamentarium for these compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
The logical workflow for the characterization of a newly synthesized N-benzyl sulfonohydrazide derivative is a stepwise process of gathering complementary structural information.
Caption: A typical experimental workflow for the synthesis and spectroscopic characterization of N-benzyl sulfonohydrazide derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For N-benzyl sulfonohydrazide derivatives, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environments
¹H NMR spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, and their electronic environments. The chemical shifts (δ) are highly diagnostic.
Key ¹H NMR Signals for N-benzyl sulfonohydrazide Derivatives:
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic Protons (Benzyl & Arylsulfonyl) | 7.0 - 8.0 | Multiplet | The specific pattern depends on the substitution of the aromatic rings. Protons ortho to the sulfonyl group are typically downfield.[1][2] |
| Methylene Protons (-CH₂-) | ~4.8 | Singlet or Doublet | This signal is a key indicator of the N-benzyl group.[1][2] Its multiplicity may vary depending on coupling to the adjacent NH proton. |
| Sulfonohydrazide NH Proton | Variable (often broad) | Singlet | The chemical shift of this proton is highly dependent on the solvent, concentration, and temperature. |
| Methyl Protons (e.g., from p-toluenesulfonyl) | ~2.4 | Singlet | A characteristic signal for the tosyl group.[1][2] |
Expert Insight: The observation of a singlet around 4.8 ppm is strong evidence for the presence of the N-benzyl methylene group.[1][2] In cases where this proton is coupled to an NH proton, a doublet will be observed. Decoupling experiments or exchange with D₂O can confirm this assignment.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of the molecule.
Key ¹³C NMR Signals for N-benzyl sulfonohydrazide Derivatives:
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| Aromatic Carbons | 125 - 147 | The specific chemical shifts are influenced by the substituents on the aromatic rings. Carbons attached to the sulfonyl group or nitrogen are typically downfield.[1][2] |
| Methylene Carbon (-CH₂-) | ~52 | This signal is a definitive marker for the N-benzyl methylene carbon.[1][2] |
| Methyl Carbon (e.g., from p-toluenesulfonyl) | ~21 | A characteristic signal for the methyl carbon of the tosyl group.[1][2] |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified N-benzyl sulfonohydrazide derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations (stretching, bending, etc.).
Characteristic IR Absorption Bands for N-benzyl sulfonohydrazide Derivatives:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretching | 3100 - 3300 | Medium |
| C-H (aromatic) | Stretching | 3000 - 3100 | Medium to Weak |
| C-H (aliphatic, -CH₂-) | Stretching | 2850 - 2960 | Medium to Weak[1] |
| C=C (aromatic) | Stretching | 1450 - 1600 | Medium to Weak |
| S=O (sulfonyl) | Asymmetric Stretching | 1300 - 1360 | Strong[1] |
| S=O (sulfonyl) | Symmetric Stretching | 1150 - 1180 | Strong[1] |
Expert Insight: The two strong absorption bands in the regions of 1300-1360 cm⁻¹ and 1150-1180 cm⁻¹ are highly characteristic of the sulfonyl group and provide compelling evidence for the presence of the sulfonohydrazide moiety.[1]
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The spectrum is usually presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.
Key Fragmentation Pathways for N-benzyl sulfonohydrazide Derivatives:
The fragmentation of N-benzyl sulfonohydrazide derivatives under electron ionization (EI) often involves the cleavage of the N-N and S-N bonds.
| m/z Value | Proposed Fragment | Notes |
| [M]⁺ | Molecular Ion | The peak corresponding to the molecular weight of the compound. Its intensity can vary.[1] |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very common and stable fragment originating from the benzyl group. |
| 155 | [CH₃C₆H₄SO₂]⁺ | Tosyl cation (for p-toluenesulfonyl derivatives). |
| M - 91 | [M - C₇H₇]⁺ | Loss of the benzyl group. |
| M - 155 | [M - CH₃C₆H₄SO₂]⁺ | Loss of the tosyl group. |
Expert Insight: The presence of a prominent peak at m/z 91 is a strong indicator of a benzyl group in the structure. The fragmentation pattern, particularly the loss of the arylsulfonyl and benzyl moieties, provides a "fingerprint" that can be used to confirm the overall structure.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While less structurally informative than NMR or MS, it is a valuable tool for quantitative analysis and for confirming the presence of chromophoric groups.
N-benzyl sulfonohydrazide derivatives contain aromatic rings, which are strong chromophores. The absorption bands in the UV region are typically due to π → π* transitions within the benzene rings.
Typical UV-Vis Absorption for N-benzyl sulfonohydrazide Derivatives:
| Wavelength Range (nm) | Transition Type | Notes |
| 220 - 280 | π → π* | These absorptions are characteristic of the aromatic systems. The exact λmax and molar absorptivity will depend on the substitution pattern of the rings.[3] |
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Blank Measurement: Record a baseline spectrum of the pure solvent in a cuvette.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a range of wavelengths (e.g., 200-400 nm).
-
Data Analysis: The spectrum is plotted as absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is a key characteristic.
Comparative Analysis of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed connectivity, chemical environment of atoms, stereochemistry. | Unparalleled for complete structure elucidation. | Requires larger sample amounts, longer acquisition times, and more complex data interpretation. |
| IR Spectroscopy | Presence of functional groups. | Rapid, non-destructive, and provides a quick "fingerprint". | Not suitable for complete structure determination on its own; can be ambiguous for complex molecules. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation pattern. | High sensitivity, provides molecular weight information. | Isomeric compounds can be difficult to distinguish without tandem MS; molecular ion may not always be observed. |
| UV-Vis Spectroscopy | Electronic transitions, presence of chromophores. | Excellent for quantitative analysis, simple and rapid. | Provides limited structural information. |
Conclusion: An Integrated Approach to Structural Certainty
The robust and unambiguous characterization of N-benzyl sulfonohydrazide derivatives is not a matter of a single measurement but a carefully considered integration of complementary spectroscopic data. By systematically employing NMR, IR, and Mass Spectrometry, and supplementing with UV-Vis spectroscopy for quantitative purposes, researchers can build a comprehensive and self-validating structural profile. This multi-technique approach, grounded in a solid understanding of the principles behind each method, is essential for advancing the development of these promising therapeutic agents.
References
-
Reyes-Mártires, G., et al. (2025). 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide. Molbank, M2022. Available at: [Link]
-
Reyes-Mártires, G., et al. (2025). 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide. ResearchGate. Available at: [Link]
-
Özbek, N., et al. (2019). Sulfonamide-derived hydrazone compounds and their Pd (II) complexes: Synthesis, spectroscopic characterization, X-ray structure determination, in vitro antibacterial activity and computational studies. ResearchGate. Available at: [Link]
-
Cimarelli, C., et al. (2014). A facile and efficient protection of amines and amino acids in water under MW irradiation. RSC Advances. Available at: [Link]
-
Ali, M. A., et al. (2008). (E)-N′-Benzylidene-p-toluenesulfonohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1845. Available at: [Link]
-
El-Sayed, R. A. (2004). REVIEW ON THE CHEMISTRY OF SULFONOHYDRAZIDES AND SULFONOAZIDES. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(2), 349-373. Available at: [Link]
-
SpectraBase. N-benzyl-p-toluenesulfonamide. Wiley-VCH GmbH. Available at: [Link]
-
Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. Available at: [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of N-Benzyl-4-chlorobenzenesulfonohydrazide
Part 1: Executive Summary & Critical Hazards
Status: HAZARDOUS CHEMICAL WASTE Primary Disposal Stream: HALOGENATED ORGANIC
N-Benzyl-4-chlorobenzenesulfonohydrazide contains a sulfonyl hydrazide moiety. Unlike standard organic waste, this functional group poses a latent over-pressurization risk due to thermal or catalytic decomposition.
🛑 CRITICAL "DO NOT MIX" LIST
-
DO NOT mix with Oxidizers: (e.g., Nitric acid, Peroxides, Permanganates). Risk: Immediate fire or explosion.
-
DO NOT mix with Strong Acids/Bases: (e.g., HCl, NaOH). Risk: Rapid decomposition and evolution of Nitrogen gas (
) and Sulfur oxides ( ), causing waste container rupture. -
DO NOT mix with Ketones/Aldehydes: (e.g., Acetone waste). Risk: Formation of hydrazones, which may alter stability profiles or precipitate unexpectedly.
Part 2: Chemical Intelligence & Hazard Profile
To dispose of this compound safely, you must understand the mechanism of its instability.
The Decomposition Mechanism
Sulfonyl hydrazides are chemically energetic.[1] Upon heating or contact with acidic catalysts, they undergo a decomposition cascade.
The Causality of Hazard:
-
Cleavage: The
bond weakens. -
Gas Evolution: The hydrazine fragment decomposes to release Nitrogen gas (
). -
Radical Formation: Sulfonyl radicals are generated.
Operational Implication: If this compound is placed in a sealed waste container with incompatible traces (acids), the evolution of
Physical & Regulatory Properties
| Property | Data | Disposal Implication |
| Physical State | Solid (Crystalline) | Dust explosion hazard if dry sweeping spills. |
| Halogen Content | Contains Chlorine | MUST go to Halogenated Waste stream (EPA Requirement). |
| Water Solubility | Low/Insoluble | Do not attempt to flush down drains. |
| EPA Waste Code | Not P/U Listed specifically | Classify as D003 (Reactive) if bulk quantity; otherwise generic Halogenated Organic. |
Part 3: Segregation & Disposal Protocol
This protocol utilizes a Self-Validating System : The steps force the user to verify compatibility before the chemical enters the waste stream.
Workflow Diagram (Decision Tree)
The following logic ensures the material is routed correctly based on its physical state.
Caption: Operational logic for segregating N-Benzyl-4-chlorobenzenesulfonohydrazide waste to prevent cross-contamination and pressurization.
Detailed Procedures
Scenario A: Disposal of Pure Solid (Surplus Reagent)
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or double-bag using 4-mil polyethylene bags.
-
Labeling: Mark clearly with the full chemical name. Add the warning: "SULFONYL HYDRAZIDE - POTENTIAL GAS GENERATOR."
-
Secondary Containment: Place the sealed jar/bag into the lab's dedicated "Solid Halogenated Waste" drum.
-
Verification: Ensure the drum does not contain loose oxidizing solids (e.g., broken permanganate vials).
Scenario B: Disposal of Reaction Mixtures (Liquids)
-
Quenching (If Reactive): If the mixture contains unreacted thionyl chloride or other highly reactive species, quench carefully before declaring it waste.
-
Stream Selection: Because the solute contains Chlorine, the entire solution must be classified as Halogenated Waste , even if the solvent is methanol or ethyl acetate.
-
The 95% Rule: Fill waste containers only to 90-95% capacity.
-
Venting: Use a vented cap (e.g., EcoFunnel with pressure relief) on the carboy.
-
Reasoning: If trace decomposition occurs, the vented cap allows
to escape, preventing the container from bursting.
-
Part 4: Emergency Contingencies
Spill Cleanup
-
Do Not Dry Sweep: Dry sweeping can generate static electricity, potential igniting dust clouds.
-
Wet Method: Cover the spill with a solvent-dampened pad or wet paper towels (using a compatible solvent like Ethanol) to suppress dust.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use a N95 or P100 respirator to avoid inhalation of hydrazine derivatives.
Accidental Exposure
Part 5: References & Authority
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]
-
Myers, R. L. (2007). The 100 Most Important Chemical Compounds: A Reference Guide. (Context on Hydrazine/Sulfonyl chemistry hazards). Greenwood Press.
Sources
Personal protective equipment for handling N-Benzyl-4-chlorobenzenesulfonohydrazide
Topic: Personal protective equipment for handling N-Benzyl-4-chlorobenzenesulfonohydrazide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Risk Profile
N-Benzyl-4-chlorobenzenesulfonohydrazide is a specialized reagent primarily used in organic synthesis as a source of sulfonyl radicals or as a precursor for diazo compounds in cross-coupling reactions. As a sulfonohydrazide derivative , it inherits the thermal instability characteristic of this chemical class.
Critical Hazard Warning:
Unlike stable sulfonamides, the hydrazide moiety (-SO₂NHNH-) introduces significant thermal sensitivity. This compound functions as a "chemical spring," loaded with energy that can release nitrogen gas (
-
Primary Risks: Thermal decomposition (potential over-pressurization of vessels), skin sensitization (hydrazine moiety), and severe eye irritation.
-
Operational Mandate: Treat as a Temperature-Sensitive Reactive Solid .
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient. The following matrix is designed based on the permeation kinetics of hydrazide derivatives and the particulate nature of the solid.
| PPE Category | Standard Requirement | Technical Justification (The "Why") |
| Hand Protection | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, >5 mil) or Laminate (Silver Shield®) for prolonged handling. | Permeation Defense: Hydrazide derivatives can permeate thin latex rapidly. Double nitrile creates a sacrificial outer layer; the air gap between gloves increases breakthrough time by ~40%. |
| Eye/Face Protection | Chemical Splash Goggles (ANSI Z87.1+).Face shield required if handling >5g. | Particulate Risk: As a fine powder, static charge can cause "fly-off." Goggles seal the eyes from airborne dust that causes severe conjunctivitis. Safety glasses are insufficient due to gap exposure. |
| Respiratory Protection | P100 Particulate Respirator (if outside fume hood) or N95 (minimum for weighing).Ideally: Handle strictly in a Fume Hood. | Sensitization: Inhalation of hydrazide dust is a known route for respiratory sensitization. A P100 filter captures 99.97% of fine particulates. |
| Body Protection | Tyvek® Lab Coat (closed front) or Chemical Apron over cotton lab coat. | Decontamination: Cotton retains hydrazide dust, carrying hazards out of the lab. Tyvek sheds particulates and is disposable. |
Operational Handling Protocol
This protocol uses a "Cold-Chain" logic to minimize thermal degradation risks.
Phase A: Storage & Transport
-
Temperature Control: Store at 2°C – 8°C . Sulfonohydrazides can degrade slowly at room temperature, accumulating pressure in sealed vials.
-
Vessel Check: Inspect the septum/cap for bulging before opening. A convex septum indicates gas evolution (
) from decomposition. -
Desiccation: Store under an inert atmosphere (
or Ar) if possible, as moisture accelerates hydrolysis to the parent hydrazine.
Phase B: Weighing & Transfer (The "Static" Danger)
-
Step 1: Transfer the reagent bottle from the fridge to a desiccator and allow it to warm to room temperature for 15 minutes before opening .
-
Reasoning: Prevents condensation of atmospheric water, which catalyzes hydrolysis.
-
-
Step 2: Use an antistatic gun or ionizer bar inside the weighing hood.
-
Reasoning: Sulfonohydrazides are often fluffy, electrostatic solids. Static discharge can disperse the powder or, in rare cases with dry solvents, act as an ignition source.
-
-
Step 3: Use plastic or coated spatulas . Avoid metal-on-glass friction if the compound appears dry/crystalline, as hydrazides can be shock-sensitive (though less so than azides, caution is prudent).
Phase C: Reaction Setup
-
Ventilation: All additions must occur in a certified fume hood with sash at the lowest working position.
-
** Solvent Addition:** Add solvent slowly to the solid.
-
Exothermic Check: Watch for bubbling. Rapid gas evolution implies immediate decomposition. If observed, close the sash and step away .
-
-
Incompatibility: strictly avoid mixing with strong oxidizers (e.g.,
, Peroxides) or strong bases unless the protocol specifically controls the deprotonation rate.
Safety Decision Logic (Workflow)
The following diagram illustrates the critical decision pathways for handling this compound safely.
Figure 1: Operational workflow for safe inspection, handling, and disposal.
Emergency Response & Disposal
Spill Management (Solid)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Upgrade: Wear a P100 respirator before re-entering.
-
Neutralization: Do not use water initially (spreads contamination).[2] Cover the spill with a dry absorbent (Vermiculite) or sand.
-
Collection: Gently sweep (do not create dust) into a container. Wipe the surface with a 10% Sodium Thiosulfate solution to reduce any residual oxidative potential, followed by soap and water.
Waste Disposal
-
Classification: Hazardous Chemical Waste (Toxic, Reactive).
-
Segregation: NEVER mix with oxidizing waste streams (e.g., Nitric acid waste, Chromic acid). This can lead to fire or explosion.[3][4][5]
-
Labeling: Clearly label as "Sulfonohydrazide Derivative – Potential Sensitizer/Reactive."
References
-
National Institutes of Health (NIH) - PubChem. 4-[(N-benzyl-4-chlorobenzenesulfonamido)methyl]benzoic acid (Related Analog Structure & Safety Data). Available at: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: p,p'-Oxybis(benzenesulfonyl hydrazide) (Class Reference for Sulfonohydrazide Reactivity). Available at: [Link]
Sources
- 1. 4-[(N-benzyl-4-chlorobenzenesulfonamido)methyl]benzoic acid | C21H18ClNO4S | CID 2396278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Safe Handling of Pyrophoric Chemicals | Central Washington University [cwu.edu]
- 5. auckland.ac.nz [auckland.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
